2-(4-Bromophenyl)-2-oxoethyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDDLQHJYMWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322102 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-37-0 | |
| Record name | 7500-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromophenyl)-2-oxoethyl acetate belongs to the class of phenacyl esters, a group of α-keto esters with significant utility in synthetic organic chemistry. These compounds are not merely synthetic curiosities; they serve as crucial intermediates and protecting groups. The phenacyl moiety is particularly valuable as a photo-removable protecting group for carboxylic acids, allowing for deprotection under neutral and mild conditions, which is advantageous in the synthesis of sensitive molecules.[1][2] Furthermore, the α-haloketone precursor is a versatile building block for synthesizing various heterocyclic compounds like oxazoles and imidazoles.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Synthesis Overview and Mechanistic Insights
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The process involves two primary stages: the α-halogenation of a ketone to form the key intermediate, followed by the substitution of the halogen with an acetate group.
Overall Reaction Scheme:
-
Step 1: α-Bromination: 4-Bromoacetophenone is brominated at the α-carbon to yield 2-bromo-1-(4-bromophenyl)ethanone (commonly known as p-bromophenacyl bromide).
-
Step 2: Nucleophilic Substitution: The resulting α-haloketone reacts with an acetate salt, where the acetate anion displaces the bromide to form the final product, this compound.
Mechanistic Discussion: The SN2 Pathway
The conversion of the α-haloketone to the ester proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Causality behind the SN2 Pathway:
-
Substrate: The substrate is a primary α-haloketone. Primary halides are sterically unhindered, making them ideal candidates for the backside attack characteristic of an SN2 reaction.
-
Nucleophile: The acetate ion (CH₃COO⁻) is a moderately weak base but a reasonably good nucleophile. The use of a less basic nucleophile is critical to avoid side reactions.[3] Strongly basic nucleophiles, such as alkoxides, could lead to enolate formation and subsequent elimination or Favorskii rearrangement.[3][4]
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.
-
Solvent: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents can solvate the cation of the acetate salt but do not strongly solvate the acetate anion, leaving it "naked" and highly nucleophilic, thereby accelerating the SN2 reaction rate.
The SN1 pathway is highly unfavorable for α-halocarbonyl compounds because it would involve the formation of a less stable α-carbocation intermediate.[3] The adjacent electron-withdrawing carbonyl group destabilizes the carbocation, making this pathway energetically prohibitive.[3]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. It begins with the synthesis of the necessary α-haloketone precursor.
Part A: Synthesis of 2-bromo-1-(4-bromophenyl)ethanone
This procedure is adapted from the well-established methods for α-bromination of substituted acetophenones.[5]
-
Reaction Setup: In a 500 mL flask, dissolve 50 g (0.25 mole) of 4-bromoacetophenone in 100 mL of glacial acetic acid.[5]
-
Bromination: While vigorously stirring the solution, slowly add 40 g (0.25 mole) of bromine dropwise. It is critical to maintain the reaction temperature below 20°C during the addition to minimize side reactions. An ice bath may be necessary.[5]
-
Crystallization: As the bromine is added, the product, 2-bromo-1-(4-bromophenyl)ethanone, will begin to crystallize out of the solution as needles.[5]
-
Isolation: After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization. Filter the crude product using suction filtration.
-
Washing and Drying: Wash the collected crystals with a cold 50% ethanol-water solution until the yellow color of residual bromine is gone. Air-dry the colorless crystals. The crude product typically has a melting point of 106–108°C.[5]
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from 95% ethanol to yield colorless needles with a sharp melting point of 108–109°C.[5]
Part B: Synthesis of this compound
This step utilizes the α-haloketone synthesized in Part A. The procedure is based on established methods for preparing phenacyl esters.[1][2][6]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethanone (e.g., 5.56 g, 0.02 mol), potassium carbonate (e.g., 3.04 g, 0.022 mol), and 100 mL of dimethylformamide (DMF).
-
Addition of Acetic Acid: To this stirred suspension, add glacial acetic acid (e.g., 1.20 g, 0.02 mol). The potassium carbonate will deprotonate the acetic acid in situ to form the potassium acetate nucleophile.
-
Reaction: Stir the mixture at room temperature for approximately 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting α-haloketone spot.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 300 mL of cold water. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by suction filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Drying and Recrystallization: Dry the crude product. For purification, recrystallize the solid from ethanol to yield pure, colorless crystals of this compound.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Role |
| Part A | |||||
| 4-Bromoacetophenone | 199.04 | 50.0 | 0.25 | 1.0 | Starting Material |
| Bromine | 159.81 | 40.0 | 0.25 | 1.0 | Brominating Agent |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - | Solvent |
| Part B | |||||
| 2-bromo-1-(4-bromophenyl)ethanone | 277.94 | 5.56 | 0.02 | 1.0 | Substrate |
| Potassium Carbonate | 138.21 | 3.04 | 0.022 | 1.1 | Base |
| Glacial Acetic Acid | 60.05 | 1.20 | 0.02 | 1.0 | Acetate Source |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - | Solvent |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.
Caption: Workflow for the two-stage synthesis of this compound.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Physical Properties: The final product is expected to be a white to off-white crystalline solid.
-
Melting Point: A sharp melting point range is indicative of high purity. For analogous phenacyl esters, melting points are well-defined.[1][2]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A single spot indicates a high degree of purity. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals for this compound would include:
-
A singlet around 2.2 ppm for the methyl protons (-COCH₃).
-
A singlet around 5.4 ppm for the methylene protons (-COCH₂O-).
-
A set of doublets in the aromatic region (typically 7.7-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key signals would include:
-
A peak around 20 ppm for the methyl carbon.
-
A peak around 66 ppm for the methylene carbon.
-
Peaks in the 129-135 ppm range for the aromatic carbons.
-
A peak around 170 ppm for the ester carbonyl carbon.
-
A peak around 190 ppm for the ketone carbonyl carbon.[7]
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect strong absorption bands corresponding to:
-
The ester C=O stretch (~1750 cm⁻¹).
-
The ketone C=O stretch (~1700 cm⁻¹).
-
C-O stretching bands (~1200-1250 cm⁻¹).
-
-
Troubleshooting and Optimization
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield in Part A | Incomplete bromination or loss during work-up. | Ensure slow, controlled addition of bromine at low temperatures. Minimize the volume of washing solvent. |
| Low Yield in Part B | Incomplete reaction; Hydrolysis of the ester product during work-up.[8] | Monitor the reaction by TLC to ensure completion. Use anhydrous solvents if possible. Minimize the time the product is in contact with aqueous media during work-up. |
| Impure Product | Presence of unreacted starting materials or side products. | Ensure the correct stoichiometry of reagents. Purify the intermediate from Part A thoroughly. Perform careful recrystallization of the final product. |
| Favorskii Rearrangement | Use of a base that is too strong. | Use a weak, non-nucleophilic base like potassium carbonate rather than stronger bases like alkoxides. |
Conclusion
The synthesis of this compound is a robust and reliable procedure that exemplifies a classic SN2 reaction. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize the reaction for high yield and purity. The two-step process, involving the initial α-bromination of 4-bromoacetophenone followed by nucleophilic substitution with acetate, provides a versatile route to this valuable synthetic intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in organic synthesis and drug development.
References
- 1. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. testbook.com [testbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
2-(4-bromophenyl)-2-oxoethyl acetate CAS number and identifiers
An In-Depth Technical Guide to 2-(4-bromophenyl)-2-oxoethyl acetate
Introduction
This compound is a chemical compound belonging to the class of α-keto esters. It features a phenacyl group, a common and versatile moiety in organic chemistry, where the phenyl ring is substituted with a bromine atom at the para-position. The acetate group is attached to the α-carbon of the ketone, making it a key intermediate in various synthetic pathways.
This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, analytical characterization, safety considerations, and applications, offering field-proven insights grounded in established scientific principles. The core value of this compound lies in its utility as a building block; the acetate group can function as a protecting group for the ketone, enabling selective chemical transformations at other molecular sites[1].
Chemical Identity and Properties
Correctly identifying a chemical compound is the foundation of any scientific endeavor. The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 2.1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 7500-37-0 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₉BrO₃ | [2] |
| Canonical SMILES | CC(=O)OCC(=O)C1=CC=C(C=C1)Br | [2] |
| InChI | InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | [2] |
| InChIKey | DYDDLQHJYMWTMU-UHFFFAOYSA-N | [2] |
Table 2.2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 257.08 g/mol | [2] |
| Appearance | Typically a solid (based on similar compounds) | N/A |
| Topological Polar Surface Area | 43.4 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Complexity | 219 | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the nucleophilic substitution of a halide on an α-haloketone. This approach is reliable and provides good yields of the desired product.
Synthesis Pathway: Esterification of 4-Bromophenacyl Bromide
The most common and efficient method for preparing this compound is the reaction of 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide) with an acetate source. A study detailing the synthesis of a series of related 2-(4-bromophenyl)-2-oxoethyl benzoates demonstrates a robust methodology that can be adapted for this purpose. The reaction involves treating 4-bromophenacyl bromide with a carboxylic acid (in this case, acetic acid) in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF)[3].
The base deprotonates the acetic acid to form the acetate nucleophile, which then displaces the bromide ion from the α-carbon of the 4-bromophenacyl bromide. These reactions generally proceed smoothly under mild conditions, such as room temperature, leading to high-purity products in good yields[3].
References
A Comprehensive Spectroscopic Guide to 2-(4-bromophenyl)-2-oxoethyl acetate
Introduction
2-(4-bromophenyl)-2-oxoethyl acetate, also known as α-acetoxy-4-bromoacetophenone, is a key organic intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its chemical structure, featuring a bromophenyl group, a ketone, and an acetate ester, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Molecular Structure and Spectroscopic Overview
The structural features of this compound are pivotal in interpreting its spectral data. The molecule comprises a 1,4-disubstituted benzene ring, a carbonyl group, a methylene group, and an acetyl group. Each of these functional groups contributes distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the acetate group.
-
Aromatic Protons (Ar-H): The 1,4-disubstitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing acyl group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the bromine atom.
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to two electron-withdrawing groups (the carbonyl and the acetate), causing a significant downfield shift. This signal is expected to appear as a singlet.
-
Methyl Protons (-CH₃): The methyl protons of the acetate group are in a relatively shielded environment and will appear as a singlet at a higher field (lower ppm).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H, ortho to C=O) | 7.8 - 8.0 | Doublet |
| Aromatic (2H, ortho to Br) | 7.6 - 7.8 | Doublet |
| Methylene (-CH₂-) | 5.2 - 5.4 | Singlet |
| Methyl (-CH₃) | 2.1 - 2.3 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected: one for the ketone and one for the ester. The ketonic carbonyl carbon is typically more deshielded than the ester carbonyl carbon.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the bromine (C-Br) and the carbon attached to the acyl group (C-C=O) will have distinct chemical shifts, as will the two sets of CH carbons.
-
Methylene Carbon (-CH₂-): This carbon, situated between the ketone and the ester oxygen, will be significantly deshielded.
-
Methyl Carbon (-CH₃): The methyl carbon of the acetate group will be the most shielded carbon in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ketone (C=O) | 190 - 195 |
| Ester (C=O) | 169 - 171 |
| Aromatic (C-C=O) | 134 - 136 |
| Aromatic (CH) | 129 - 133 |
| Aromatic (C-Br) | 128 - 130 |
| Methylene (-CH₂-) | 65 - 67 |
| Methyl (-CH₃) | 20 - 22 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester.
-
C=O Stretching: Two distinct carbonyl stretching bands are expected. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. Conjugation with the aromatic ring will also influence the position of the ketone absorption.
-
C-O Stretching: The ester group will exhibit characteristic C-O stretching vibrations.
-
Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Br Stretching: The C-Br bond will have a characteristic stretching vibration in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Ketone C=O Stretch | 1700 - 1680 | Strong |
| Ester C=O Stretch | 1750 - 1735 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Ester C-O Stretch | 1250 - 1200 | Strong |
| C-Br Stretch | 600 - 500 | Medium |
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the mass of the entire molecule is expected. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.
-
Fragmentation Pattern: Key fragmentation pathways include:
-
Loss of the acetoxy radical (•OCOCH₃) to form the 4-bromophenacyl cation.
-
Loss of the acetyl group (•CH₃CO) followed by loss of CO.
-
Cleavage of the C-Br bond.
-
Caption: Proposed EI-MS fragmentation pathway.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| [C₁₀H₉BrO₃]⁺ | 256 | 258 | Molecular Ion (M⁺) |
| [C₈H₆BrO]⁺ | 197 | 199 | [M - OCOCH₃]⁺ |
| [C₇H₄BrO]⁺ | 183 | 185 | [M - CH₂OCOCH₃]⁺ |
| [C₆H₄Br]⁺ | 155 | 157 | [Bromophenyl]⁺ |
| [CH₃CO]⁺ | 43 | - | Acetyl cation |
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample solution into the gas chromatograph. The compound will be separated from any impurities based on its volatility and interaction with the GC column stationary phase.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization and Analysis: The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous characterization of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS data offers a self-validating system for confirming the identity and purity of this important synthetic intermediate. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, ensuring the accurate and efficient characterization of this and related compounds.
A Technical Guide to the Molecular Structure and Conformation of 2-(4-bromophenyl)-2-oxoethyl Acetate Derivatives
Abstract
The α-acyloxy ketone scaffold, specifically within 2-(4-bromophenyl)-2-oxoethyl acetate derivatives, represents a class of molecules with significant academic and industrial interest. Their utility spans from being pivotal synthetic intermediates and photosensitive protecting groups to exhibiting promising biological activities such as antimicrobial and antioxidant properties.[1][2][3] A comprehensive understanding of their three-dimensional structure and conformational dynamics is paramount for rational drug design and materials science applications. This technical guide provides an in-depth analysis of the synthesis, structural elucidation, and conformational preferences of these derivatives. We will explore the causality behind common experimental choices in their synthesis and characterization, focusing on definitive techniques like single-crystal X-ray diffraction for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state dynamics. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of this important molecular class.
Introduction: The Significance of the 2-(4-bromophenyl)-2-oxoethyl Scaffold
The 2-(4-bromophenyl)-2-oxoethyl moiety serves as a versatile and privileged structure in chemical synthesis and medicinal chemistry. The presence of the bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions) and contributes to the molecule's overall lipophilicity and potential for halogen bonding, which can be critical for molecular recognition at a biological target. The core structure, an α-acyloxy ketone, is a common motif in biologically active natural products and pharmaceuticals.[3]
Phenacyl esters, the broader class to which these compounds belong, are noted for their applications in identifying organic acids and their ability to undergo photolysis under neutral, mild conditions, making them valuable as photosensitive blocking groups in complex syntheses.[1][2] Furthermore, derivatives of this scaffold have been investigated for a range of biological activities, making the study of their structure-activity relationships (SAR) a key research objective.[4][5][6] This guide aims to consolidate the foundational knowledge required to synthesize and comprehensively analyze the structural and conformational landscape of these derivatives, thereby enabling more informed development of novel compounds.
Synthesis Strategy: A Validated Protocol
The most reliable and widely adopted method for synthesizing this compound derivatives is the nucleophilic substitution reaction between a carboxylic acid and 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide).
Causality in Experimental Design:
-
Substrates: The reaction leverages the high reactivity of the α-bromoketone, where the bromine atom is an excellent leaving group, readily displaced by the carboxylate nucleophile.
-
Base and Solvent: A mild base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. Dimethylformamide (DMF) is an ideal solvent for this transformation; its polar aprotic nature effectively solvates the potassium cation without forming a strong solvation shell around the carboxylate, thus enhancing its nucleophilicity. The reaction proceeds efficiently at room temperature, which minimizes side reactions and preserves sensitive functional groups on the benzoic acid derivative.[2]
Experimental Protocol: General Synthesis of 2-(4-bromophenyl)-2-oxoethyl Benzoates
-
Reagent Preparation: To a solution of the desired substituted benzoic acid (1.0 equivalent) in 10 mL of dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the carboxylate salt.
-
Substrate Addition: Add 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain high-purity crystals of the target compound.[1][2]
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of target derivatives.
Solid-State Structure: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) provides the most unambiguous data on the molecular structure and packing of these derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and, most critically for this topic, the torsional and dihedral angles that define the molecule's conformation.
Key Conformational Features:
-
Inter-ring Orientation: A defining characteristic is the orientation of the 4-bromophenyl ring relative to the benzoate ring system. Crystal structures consistently reveal a significant twist between these two aromatic planes, with the dihedral angle typically falling in the range of 80° to 86°.[1][7] This near-orthogonal arrangement minimizes steric hindrance between the two bulky aryl groups.
-
Connecting Bridge Flexibility: The C(=O)–O–CH₂–C(=O) bridge that links the two aryl moieties is conformationally flexible. Analysis of multiple crystal structures shows that the torsion angles within this linker can vary substantially depending on the substitution pattern on the benzoate ring and the resulting crystal packing forces.[2] While some derivatives adopt a more twisted (synclinal) conformation with torsion angles around 70-91°, others exhibit a more extended, anti-periplanar conformation with torsion angles near 180°.[2]
-
Intermolecular Interactions: The supramolecular assembly in the crystal lattice is governed by weak intermolecular forces. C–H···O hydrogen bonds are frequently observed, linking molecules into one-dimensional chains or more complex three-dimensional networks, which stabilize the overall crystal structure.[1][7]
Visualization: Key Conformational Parameters
Caption: Key angles defining the conformation of the molecular scaffold.
Data Summary: Crystallographic Parameters of Representative Derivatives
| Compound | Dihedral Angle (°) | Key Torsion Angle (°) | Intermolecular Interactions | Reference |
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | 80.70 (7) | - | C-H···O hydrogen bonds | [7] |
| 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate | 85.92 (10) | - | C-H···O hydrogen bonds | [1] |
| 2-(4-Bromophenyl)-2-oxoethyl benzoates (Series) | Variable | 70 to 91 or ~180 | - | [2] |
Solution-State Conformation: An NMR Spectroscopy Approach
While XRD provides a static picture of the lowest energy conformation in a crystal lattice, NMR spectroscopy is the premier technique for probing molecular structure and dynamics in the solution phase, which is more relevant to biological systems.[8][9]
Rationale for NMR in Conformational Analysis:
In solution, molecules like this compound derivatives exist in a dynamic equilibrium of multiple conformations (rotamers). NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), are population-weighted averages of these conformations. By carefully analyzing these parameters, we can deduce the predominant conformation(s) and gain insight into the molecule's flexibility.[8][10]
Key NMR Experiments and Their Interpretation:
-
1D NMR (¹H and ¹³C): These are the workhorse experiments for initial structural verification. The chemical shifts of protons, particularly on the methylene bridge (–O–CH₂–C=O), are sensitive to the magnetic anisotropy of the nearby aromatic rings and carbonyl groups. Changes in these shifts upon substitution can provide initial clues about conformational preferences.[9][11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR experiment for determining spatial proximity between protons. An NOE is observed between two protons if they are close in space (< 5 Å), regardless of whether they are connected through bonds.
-
Self-Validating Protocol: By measuring the intensity of NOE cross-peaks between protons on the 4-bromophenyl ring and protons on the benzoate ring, one can directly probe the time-averaged inter-ring orientation. The absence or presence of specific cross-peaks can validate or invalidate a proposed conformational model. For example, a strong NOE between a proton on the methylene bridge and an ortho-proton on the benzoate ring would support a conformation where these groups are spatially close.[12]
-
Visualization: NMR-Based Conformational Analysis Workflow
Caption: Workflow for determining solution-state conformation via NMR.
Conclusion and Future Outlook
The molecular architecture of this compound derivatives is characterized by a near-orthogonal arrangement of its two terminal aryl rings in the solid state and a conformationally flexible ester linkage. This structural landscape is dictated by a delicate balance of intramolecular steric effects and intermolecular forces like hydrogen bonding. While X-ray crystallography provides definitive solid-state structures, a combination of advanced NMR techniques, particularly NOESY, and computational modeling is essential for a complete understanding of their dynamic behavior in solution.
Future research should focus on systematically correlating these detailed structural and conformational insights with biological activity. By understanding how substitutions on the benzoate ring influence the molecule's preferred shape and flexibility, researchers can more effectively design next-generation derivatives with enhanced potency and selectivity for applications in drug discovery and materials science.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent methods for the synthesis of α-acyloxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Synthetic Chameleon: An In-Depth Guide to the Reactivity of α-Haloketones in Organic Synthesis
Abstract
α-Haloketones represent a cornerstone class of intermediates in modern organic synthesis. Their unique bifunctional nature, characterized by two proximal electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—renders them exceptionally versatile building blocks. The inherent electronic tension between the electron-withdrawing carbonyl group and the halogen atom not only activates the molecule for a diverse array of transformations but also allows for precise control over reaction pathways. This guide provides an in-depth exploration of the core principles governing the reactivity of α-haloketones. We will dissect the key mechanistic pathways, including nucleophilic substitution, base-mediated rearrangements, and cycloadditions, offering field-proven insights into experimental design and execution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of these powerful intermediates.
The Electronic and Structural Landscape of α-Haloketones
The reactivity of an α-haloketone is a direct consequence of its electronic architecture. The presence of two potent electron-withdrawing groups—the carbonyl (C=O) and the halogen (X)—creates a highly polarized system.[1][2]
-
Inductive Effects: The carbonyl group and the halogen both exert strong inductive effects, pulling electron density away from the α-carbon. This enhances the polarity of the carbon-halogen (C-X) bond, making the α-carbon significantly more electrophilic and susceptible to nucleophilic attack compared to a standard alkyl halide.[1]
-
Conformational Preference: Spectroscopic studies have shown that α-haloketones preferentially adopt a cisoid conformation, where the halogen and carbonyl oxygen are eclipsed.[1][3] This arrangement minimizes steric repulsion between the halogen and the other alkyl/aryl substituent on the carbonyl group.[1]
This electronic blueprint dictates the primary modes of reactivity, which can be elegantly controlled by the choice of reagents and reaction conditions.
Figure 1: Key structural features and electrophilic/acidic sites of a generic α-haloketone.
Dominant Reaction Pathways: A Mechanistic Overview
The choice of nucleophile or base is the primary determinant in directing the reaction of an α-haloketone down a specific pathway.
Nucleophilic Substitution (Sₙ2) Reactions
With weakly basic nucleophiles, the dominant reaction is a bimolecular nucleophilic substitution (Sₙ2) at the α-carbon.[4] α-Haloketones are exceptionally reactive Sₙ2 substrates, often reacting thousands of times faster than their corresponding alkyl halide counterparts.[3] For example, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[3]
Causality of Enhanced Reactivity: This dramatic rate enhancement is attributed to the adjacent carbonyl group. The p-orbital of the carbonyl carbon can overlap with the orbitals of the reacting α-carbon in the trigonal bipyramidal transition state, delocalizing and stabilizing the developing negative charge.[5] Sₙ1 reactions are strongly disfavored due to the destabilizing inductive effect of the carbonyl group on the adjacent carbocation intermediate.[4][5]
Figure 2: Simplified workflow for the Sₙ2 reaction of an α-haloketone.
Leaving Group Ability: The rate of the Sₙ2 reaction is critically dependent on the stability of the departing halide ion, which serves as the leaving group. The established trend for leaving group ability is I > Br > Cl > F.[6]
| Halogen (X) | Relative Reactivity | Bond Strength (C-X) | Anion Stability (X⁻) |
| Iodine (I) | Highest | Weakest | Most Stable |
| Bromine (Br) | High | Weak | Stable |
| Chlorine (Cl) | Moderate | Strong | Less Stable |
| Fluorine (F) | Lowest | Strongest | Least Stable |
| Table 1: Comparative reactivity of α-haloketones in Sₙ2 reactions as a function of the halogen. |
Key Synthetic Applications:
-
Heterocycle Synthesis: α-Haloketones are premier precursors for a vast range of N, S, and O-heterocycles.[2][7][8] The Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide, is a classic and robust example.[3]
-
Gabriel Synthesis of Primary Amines: To avoid over-alkylation common with ammonia, potassium phthalimide can be used as an ammonia surrogate. It attacks the α-haloketone via an Sₙ2 mechanism, and the resulting N-alkylated phthalimide is subsequently hydrolyzed (often with hydrazine) to release the primary α-amino ketone.[9][10][11][12][13]
Reactions with Strong Bases: Enolate Generation and Rearrangement
The introduction of a strong base dramatically shifts the reactivity profile. Instead of attacking the α-carbon, the base will preferentially abstract an acidic proton from the α'-position, generating a resonance-stabilized enolate. This enolate is the key intermediate in several powerful named reactions.
2.2.1 The Favorskii Rearrangement
This is a base-catalyzed rearrangement of α-haloketones possessing an α'-hydrogen to form carboxylic acid derivatives.[14][15] When applied to cyclic α-haloketones, the reaction results in a highly useful ring contraction.[14][16] Using an alkoxide base (e.g., NaOMe) yields an ester, while hydroxide (NaOH) yields a carboxylic acid, and an amine yields an amide.[14][16]
Mechanism: The reaction proceeds through the formation of an enolate, which then undergoes an intramolecular Sₙ2 reaction to displace the halide, forming a strained cyclopropanone intermediate.[15][17] The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, cleaving the cyclopropane ring to form the most stable carbanion, which is then protonated to give the final product.[14]
Figure 3: The cyclopropanone mechanism of the Favorskii rearrangement.
For α-haloketones lacking α'-hydrogens, the reaction can still proceed via a "quasi-Favorskii" or semibenzilic acid rearrangement mechanism, which does not involve a cyclopropanone intermediate.[14][15]
2.2.2 The Darzens Condensation
The Darzens condensation, or glycidic ester condensation, involves the reaction of an α-haloketone (or more commonly, an α-haloester) with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ketone or ester.[18][19][20][21][22]
Mechanism: The base deprotonates the α-halocarbonyl compound to form an enolate.[19] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a manner analogous to an aldol reaction.[19] The resulting alkoxide intermediate then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the epoxide ring.[18][19]
Figure 4: Mechanistic steps of the Darzens condensation.
Elimination and Reduction Pathways
-
Dehydrohalogenation: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo an E2 elimination reaction to yield α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[23][24]
-
Reductive Dehalogenation: The halogen can be reductively removed to generate enolates. This is particularly powerful for α,α'-dihalo ketones, which upon reduction form 2-oxyallyl metal complexes. These intermediates are potent dipoles for use in [4+3] and [3+2] cycloaddition reactions, enabling the construction of complex cyclic systems.
Field-Proven Methodologies: Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are representative of core transformations involving α-haloketones.
Protocol 1: Favorskii Rearrangement (Ring Contraction)
This protocol details the conversion of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate, a classic example of ring contraction.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add anhydrous methanol (100 mL) followed by the slow, portion-wise addition of sodium methoxide (1.2 equivalents). Stir until fully dissolved.
-
Substrate Addition: Add 2-chlorocyclohexanone (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Workup (Quenching): After completion, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by silica gel flash chromatography to afford the desired methyl cyclopentanecarboxylate.
Protocol 2: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2,4-disubstituted thiazole from phenacyl bromide and thiobenzamide.
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Thiobenzamide
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (1.0 equivalent) in ethanol (50 mL).
-
Addition: To this solution, add phenacyl bromide (1.0 equivalent) in one portion.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. A precipitate may form as the reaction proceeds. Monitor reaction completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, 2,4-diphenylthiazole hydrobromide, will precipitate.
-
Workup: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Neutralization (Optional): To obtain the free base, the collected salt can be suspended in water and neutralized with a base like sodium bicarbonate. The resulting solid can then be filtered, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
α-Haloketones are far more than simple alkylating agents; they are sophisticated synthetic intermediates whose reactivity can be precisely modulated. By understanding the fundamental electronic principles and the interplay between substrate, reagent, and conditions, chemists can unlock a vast and powerful synthetic repertoire. From the direct Sₙ2 displacement for heterocycle construction to the elegant base-catalyzed rearrangements like the Favorskii and Darzens reactions, α-haloketones provide efficient and reliable pathways to molecular complexity. Their continued application in academic research and industrial processes, particularly in the synthesis of pharmacologically active compounds, underscores their enduring importance in the field of organic chemistry.[2]
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. adichemistry.com [adichemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Darzens reaction - Wikipedia [en.wikipedia.org]
- 20. About: Darzens reaction [dbpedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Darzens Reaction - Buchler GmbH [buchler-gmbh.com]
- 23. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. Chapter 8 Elimination Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
literature review on phenacyl ester derivatives in chemistry
An In-depth Technical Guide to Phenacyl Ester Derivatives in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacyl ester derivatives represent a versatile and highly functional class of organic compounds with broad applicability across chemical disciplines. This technical guide provides a comprehensive overview of the core chemistry of phenacyl esters, with a particular focus on their synthesis, mechanistic behavior, and practical applications. We delve into their utility as robust protecting groups for carboxylic acids, thiols, and amines, and explore their pivotal role as photoremovable protecting groups, a cornerstone of modern photochemistry and chemical biology. Furthermore, this guide will illuminate the burgeoning significance of phenacyl ester derivatives in the realm of medicinal chemistry and drug development, where they serve as valuable prodrug moieties. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of phenacyl ester chemistry in their own research endeavors.
Introduction to Phenacyl Ester Derivatives
Phenacyl esters are a class of organic compounds characterized by an ester linkage to a phenacyl group (C₆H₅COCH₂-). The presence of the α-keto group imparts unique chemical reactivity to the ester, making it susceptible to specific cleavage conditions while remaining stable to a variety of other reagents. This selective lability is the cornerstone of their utility as protecting groups in complex organic syntheses. Moreover, the aromatic ring of the phenacyl moiety can be readily functionalized, allowing for the fine-tuning of its electronic and steric properties to suit specific applications.
One of the most significant advancements in the field has been the development of substituted phenacyl esters as photoremovable protecting groups (PPGs), also known as "caging" groups.[1][2][3] These compounds can be cleaved with high spatial and temporal precision using light, enabling the controlled release of bioactive molecules in biological systems.[1][4] This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important class of molecules.
Synthesis of Phenacyl Ester Derivatives
The synthesis of phenacyl esters is typically achieved through the reaction of a carboxylic acid with a phenacyl halide, most commonly phenacyl bromide. This reaction is a classic example of a nucleophilic substitution reaction (SN2).
General Synthesis of Phenacyl Esters
A widely adopted and efficient method for the preparation of phenacyl esters involves the reaction of a carboxylic acid with phenacyl bromide in the presence of a non-nucleophilic base.[5]
Experimental Protocol: Synthesis of a Phenacyl Ester
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as benzene or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.1 eq.), to the solution at room temperature. Stir for 10-15 minutes to form the carboxylate salt. A slight excess of DBU should be avoided as it can lead to the formation of colored byproducts and a complex mixture.[5]
-
Phenacyl Bromide Addition: Add phenacyl bromide (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to a few hours.[5]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure phenacyl ester.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are used to avoid solvolysis of the phenacyl bromide and to facilitate the SN2 reaction.
-
Base: DBU is a strong, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing with the carboxylate as a nucleophile.
-
Stoichiometry: Using a slight excess of the carboxylic acid or phenacyl bromide can be employed to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.
Synthesis of Substituted Phenacyl Bromides
The synthesis of substituted phenacyl bromides, the key precursors for many functionalized phenacyl esters, can be achieved through various methods. A green and efficient method involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water.[6]
Experimental Protocol: Synthesis of a Substituted Phenacyl Bromide from Styrene [6]
-
Reaction Setup: In a round-bottom flask, suspend the substituted styrene (1.0 mmol), KBr (2.0 mmol), and K₂S₂O₈ (3.0 mmol) in deionized water (5 mL).
-
Heating: Heat the reaction mixture at 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Phenacyl Esters as Protecting Groups
The phenacyl group is a versatile protecting group for carboxylic acids, thiols, and amino groups due to its stability under a range of conditions and its selective removal.[7][8][9]
Protection of Carboxylic Acids
Phenacyl esters are stable to acidic and neutral conditions, but can be cleaved under specific basic or reductive conditions.
Deprotection of Phenacyl Esters:
-
Zinc in Acetic Acid: A common and mild method for the deprotection of phenacyl esters is the use of zinc dust in acetic acid.[8] This reductive cleavage is often compatible with other sensitive functional groups.
-
Magnesium in Acetic Acid: A newer method utilizing magnesium turnings in acetic acid has been reported for the removal of the phenacyl group, offering an alternative to the zinc/acetic acid system and potentially better compatibility with other protecting groups.[7]
Protection of Thiols and Amines
The phenacyl group can also be used to protect the sulfhydryl group of cysteine and the amino groups of amino acids.[7][8] The introduction is achieved by N- or S-alkylation with phenacyl bromide. The deprotection is readily accomplished using magnesium in acetic acid.[7]
Phenacyl Esters as Photoremovable Protecting Groups (PPGs)
A major application of phenacyl ester derivatives is their use as photoremovable protecting groups (PPGs).[1][2][3][4] This "caged compound" strategy allows for the precise release of a substrate upon irradiation with light of a specific wavelength.
The p-Hydroxyphenacyl (pHP) Group
The p-hydroxyphenacyl (pHP) group is a prominent PPG known for its rapid and efficient release of substrates.[1][3] Upon photoexcitation, pHP esters undergo a "photo-Favorskii" rearrangement to release the carboxylic acid and form p-hydroxyphenylacetic acid as the primary byproduct.[1]
Mechanism of Photorelease for p-Hydroxyphenacyl Esters:
References
- 1. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Physical Properties of 2-(4-bromophenyl)-2-oxoethyl acetate
Introduction
2-(4-bromophenyl)-2-oxoethyl acetate is an organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of phenacyl bromide, it serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Understanding its physical properties is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physical properties of this compound, namely its melting point, boiling point, and solubility, supported by experimental insights and theoretical considerations.
Molecular Structure and its Influence on Physical Properties
The physical characteristics of a compound are intrinsically linked to its molecular structure. This compound possesses several key structural features that dictate its melting point, boiling point, and solubility:
-
Aromatic Ring: The presence of a bromophenyl group contributes to the molecule's rigidity and provides a site for intermolecular π-π stacking interactions, which can influence the melting point.
-
Carbonyl and Ester Groups: These polar functional groups introduce dipole-dipole interactions, which are stronger than the van der Waals forces found in nonpolar molecules, thus affecting both melting and boiling points. The ester group also provides a site for hydrogen bonding with protic solvents, influencing solubility.
-
Bromine Atom: The heavy bromine atom increases the overall molecular weight and polarizability of the molecule, leading to stronger London dispersion forces and consequently a higher boiling point.
Caption: Molecular structure of this compound and its influence on physical properties.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below. It is important to note that the boiling point is a predicted value and should be treated as an estimate.
| Physical Property | Value | Source |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | 338.7 ± 22.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform) | [2] |
Experimental Methodologies
The determination of these physical properties requires precise and standardized experimental techniques. Below are the methodologies typically employed for a compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting point range (e.g., 1-2 °C) is indicative of a pure compound.
Boiling Point Determination
Due to the high predicted boiling point, distillation at atmospheric pressure may not be feasible as the compound could decompose. Therefore, vacuum distillation is the preferred method.
Protocol: Vacuum Distillation
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Introduction: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to a specific, stable pressure.
-
Heating: The sample is heated gently.
-
Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph if required.
Solubility Assessment
Solubility is typically determined by observing the dissolution of a known amount of solute in a specific volume of solvent at a given temperature.
Protocol: Qualitative and Semi-Quantitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The dissolution of the solid is observed.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: Partial dissolution is observed.
-
Insoluble: No significant dissolution occurs.
-
-
Semi-Quantitative Analysis: If the compound is soluble, more solute can be added incrementally until saturation is reached to estimate the solubility in g/L or mg/mL.
Based on the structure of this compound, it is expected to be soluble in moderately polar to nonpolar organic solvents due to the presence of the large aromatic and ester components. Its solubility in water is expected to be low. A structurally similar compound, ethyl 2-(4-bromophenyl)-2-oxoacetate, is noted to be soluble in organic solvents such as ether and chloroform[2].
Conclusion
The physical properties of this compound, particularly its melting point of 84-86 °C, are well-defined and critical for its use in synthetic chemistry. While the boiling point is predicted to be high, indicating the need for vacuum distillation, its solubility profile suggests good miscibility with common organic solvents. This technical guide provides the foundational data and experimental context necessary for researchers and drug development professionals to effectively utilize this important chemical intermediate.
References
An In-depth Technical Guide to the Electrophilic Sites of α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Haloketones are a fascinating and highly versatile class of organic compounds, distinguished by the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to a halogen. This dual reactivity makes them invaluable building blocks in organic synthesis and crucial motifs in medicinal chemistry, particularly in the design of covalent inhibitors. However, this same duality presents a significant challenge in predicting and controlling their reaction pathways. This guide provides a comprehensive exploration of the electronic and steric factors that govern the electrophilic nature of α-haloketones. By delving into the principles of Hard and Soft Acid-Base (HSAB) theory, reaction kinetics, and mechanistic pathways such as SN2 substitutions and the Favorskii rearrangement, this document offers a predictive framework for understanding how the choice of nucleophile and reaction conditions dictates the site of attack. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practical application, empowering researchers to harness the synthetic potential of these powerful chemical entities.
Introduction: The Unique Chemical Dichotomy of α-Haloketones
First described in the late 19th century, α-haloketones have steadily grown in importance within the field of organic chemistry.[1] Their structure, characterized by a halogen atom (F, Cl, Br, or I) positioned on the carbon atom adjacent (the α-position) to a carbonyl group, creates a unique electronic landscape that is the source of their rich and varied reactivity.[2][3]
1.1 Defining the α-Haloketone Motif
The core structure of an α-haloketone features two key functional groups in proximity: the electrophilic carbonyl group and the carbon-halogen bond. The interplay between the electron-withdrawing nature of both the carbonyl oxygen and the halogen atom is fundamental to the chemistry of these molecules.
1.2 Historical Context and Significance in Organic Synthesis
Historically, α-haloketones gained prominence as versatile intermediates for the synthesis of a wide array of organic molecules, including important heterocyclic structures like thiazoles and pyrroles.[4] Their ability to act as potent alkylating agents has been widely exploited in the construction of complex molecular architectures.[4][5]
1.3 The Central Challenge: Competing Electrophilic Sites
The primary challenge and, simultaneously, the synthetic opportunity presented by α-haloketones lies in the presence of two distinct electrophilic sites.[2][3] A nucleophile can potentially attack either the carbonyl carbon or the α-carbon, leading to different reaction outcomes. Understanding and controlling this regioselectivity is paramount for their effective use in synthesis.[1]
Unraveling the Duality: Electronic and Steric Factors Governing Electrophilicity
The reactivity of an α-haloketone is a direct consequence of its electronic structure. Both the carbonyl carbon and the α-carbon are electron-deficient, but for different reasons.
2.1 The Carbonyl Carbon: A Classic Electrophile
The carbonyl carbon is a quintessential electrophilic center in organic chemistry. Its electrophilicity arises from:
-
Inductive and Resonance Effects: The highly electronegative oxygen atom polarizes the carbon-oxygen double bond, creating a significant partial positive charge (δ+) on the carbonyl carbon.
-
Orbital Considerations (π* C=O): The lowest unoccupied molecular orbital (LUMO) of the carbonyl group is the π* orbital, which is localized on the carbon and oxygen atoms and is accessible to incoming nucleophiles.
2.2 The α-Carbon: An Activated Electrophilic Center
The presence of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack than a typical alkyl halide.[1] This activation is due to:
-
The Halogen's Inductive Effect: The electronegative halogen atom withdraws electron density from the α-carbon, contributing to its partial positive charge.
-
The Concept of the σ* C-X Orbital as a Nucleophile Acceptor: The LUMO of the carbon-halogen bond is the σ* antibonding orbital. Nucleophilic attack on the α-carbon involves the donation of electrons into this orbital, which weakens and ultimately breaks the C-X bond in a classic SN2 mechanism.[6] The energy of this σ* orbital is lowered by the adjacent electron-withdrawing carbonyl group, making it more accessible for nucleophilic attack.
2.3 A Visual Representation of Orbital Interactions
The interplay of the orbitals dictates the reactivity of the α-haloketone. The diagram below illustrates the key molecular orbitals involved in nucleophilic attack.
Caption: Key electrophilic sites and associated LUMOs in an α-haloketone.
The Nucleophile as the Deciding Factor: A Predictive Framework
The regiochemical outcome of the reaction of a nucleophile with an α-haloketone is largely determined by the nature of the nucleophile itself. The Hard and Soft Acid-Base (HSAB) theory provides a robust framework for predicting this selectivity.[7][8]
3.1 Hard and Soft Acid-Base (HSAB) Theory in Action
HSAB theory classifies acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft".[9] Hard species are small, highly charged, and not easily polarizable, while soft species are larger, have a lower charge density, and are more polarizable.[10][11] The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[7]
-
The carbonyl carbon , with its high partial positive charge and small size, is considered a hard electrophile .
-
The α-carbon , which is part of a more polarizable C-X bond, is considered a soft electrophile .
3.1.1 Hard Nucleophiles and Attack at the Carbonyl Carbon
Hard nucleophiles, which are typically highly electronegative and have a high charge density (e.g., OH⁻, RO⁻, amines), will preferentially attack the hard electrophilic carbonyl carbon.[8] This interaction is primarily driven by electrostatic attraction.[7]
3.1.2 Soft Nucleophiles and the Preference for the α-Carbon (SN2 Reaction)
Soft nucleophiles, which are larger, more polarizable, and often have lower charge density (e.g., I⁻, SCN⁻, R₂S), will favor attack at the soft electrophilic α-carbon.[8] This interaction is governed by orbital overlap, specifically the interaction between the nucleophile's HOMO and the C-X σ* LUMO.[7]
| Nucleophile Type | Example | Dominant Site of Attack | Primary Reaction Pathway |
| Hard | OH⁻, RO⁻, RNH₂ | Carbonyl Carbon | Favorskii Rearrangement, Aldol-type reactions[4][12] |
| Soft | I⁻, Br⁻, RS⁻, CN⁻ | α-Carbon | SN2 Substitution[13][14] |
| Borderline | Cl⁻, N₃⁻, Pyridine | Can be either, condition-dependent | Mixture of products possible |
3.2 Steric Hindrance: Guiding the Nucleophilic Approach
Steric hindrance around either the carbonyl carbon or the α-carbon can also influence the site of attack. A bulky nucleophile may find it difficult to approach a sterically crowded carbonyl carbon, leading to a preference for attack at a less hindered α-carbon, and vice versa.
Reaction Pathways Dictated by the Site of Attack
The initial site of nucleophilic attack determines the subsequent reaction pathway and the final product.
4.1 Pathway A: Attack at the Carbonyl Carbon
When a hard nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. The fate of this intermediate depends on the structure of the α-haloketone.
4.1.1 The Favorskii Rearrangement: A Signature Reaction
For α-haloketones with an acidic proton on the α'-carbon, attack by a strong base (like an alkoxide) at the carbonyl group is often the prelude to the Favorskii rearrangement.[12] This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative, often with a skeletal rearrangement.[15][16][17] Cyclic α-haloketones famously undergo ring contraction via this pathway.[12]
4.1.2 Experimental Protocol: A Representative Favorskii Rearrangement (Ring Contraction)
Objective: To synthesize ethyl cyclopentanecarboxylate from 2-chlorocyclohexanone.[12]
Materials:
-
2-Chlorocyclohexanone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the ketone solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl cyclopentanecarboxylate by fractional distillation or column chromatography.
4.2 Pathway B: Attack at the α-Carbon
Attack by a soft nucleophile at the α-carbon typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
4.2.1 Classic SN2 Substitution
This pathway involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the halide ion and inversion of stereochemistry if the α-carbon is a chiral center.[13][18] The rate of this reaction is significantly faster for α-haloketones compared to analogous alkyl halides, a phenomenon attributed to the stabilization of the transition state by the adjacent carbonyl group.[4][6]
4.2.2 Experimental Protocol: A Representative SN2 Reaction
Objective: To synthesize phenacyl iodide from phenacyl bromide.
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Sodium iodide (NaI)
-
Acetone
-
Anhydrous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve phenacyl bromide (1.0 eq) in acetone in a round-bottom flask.
-
Add sodium iodide (1.5 eq) to the solution. The mixture may turn yellow or brown due to the formation of iodine.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is driven by the precipitation of sodium bromide (NaBr) in acetone (Finkelstein reaction).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the precipitated NaBr and wash the solid with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of Na₂S₂O₃ to remove any traces of iodine, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield phenacyl iodide. The product should be stored in the dark as it can be light-sensitive.
4.3 A Comparative Workflow of Reaction Pathways
The following diagram illustrates the decision point for a nucleophile approaching an α-haloketone.
Caption: Decision workflow for nucleophilic attack on α-haloketones.
Application in Drug Development and Complex Molecule Synthesis
The predictable, yet tunable, reactivity of α-haloketones makes them powerful tools in both medicinal chemistry and total synthesis.
5.1 α-Haloketones as Covalent Inhibitors in Medicinal Chemistry
In drug development, the α-haloketone motif is often used as a "warhead" in targeted covalent inhibitors.[19] These inhibitors are designed to form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine or serine) in the active site of a target protein, leading to irreversible inhibition.[20][21] The α-carbon of the haloketone acts as the electrophile that is attacked by the protein's nucleophile.[20] This strategy has been successfully employed in the development of potent inhibitors for various enzyme classes, including proteases.[20][22]
5.2 Synthetic Utility in Building Complex Scaffolds
The ability to selectively introduce substituents at the α-position or to effect complex skeletal rearrangements makes α-haloketones key intermediates in the synthesis of natural products and other complex organic molecules.[2][5] They provide a gateway to a diverse range of functionalities and molecular frameworks.
Conclusion: Mastering the Reactivity of α-Haloketones
The dual electrophilicity of α-haloketones is a testament to the subtle interplay of electronic and steric effects in organic molecules. By understanding the fundamental principles that govern their reactivity—particularly the hard and soft nature of the competing electrophilic sites—chemists can predict and control reaction outcomes with a high degree of certainty. This predictive power transforms the α-haloketone from a potentially problematic reagent into a precision tool for the construction of complex and functionally important molecules. For researchers in organic synthesis and drug discovery, a thorough grasp of these concepts is essential for innovation and success.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. retrosynthetix.com [retrosynthetix.com]
- 8. scribd.com [scribd.com]
- 9. HSAB theory - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. adichemistry.com [adichemistry.com]
- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
The Versatile α-Keto Ester: Application Notes for 2-(4-bromophenyl)-2-oxoethyl acetate in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, bifunctional scaffolds that offer convergent pathways to diverse and medicinally relevant heterocyclic systems are of exceptional value. This technical guide delves into the utility of 2-(4-bromophenyl)-2-oxoethyl acetate , a versatile α-keto ester, as a pivotal precursor in the synthesis of privileged heterocyclic structures, with a focus on thiazole and imidazole derivatives. We will explore the causality behind experimental choices, provide validated protocols, and contextualize the applications of the resulting compounds within medicinal chemistry programs.
Introduction: The Strategic Advantage of this compound
This compound possesses a unique combination of reactive sites: an α-keto group, an ester functionality, and a latent α-haloketone character, all appended to a bromophenyl moiety. This arrangement allows for sequential and regioselective reactions, making it an ideal starting material for the synthesis of a variety of heterocyclic compounds that are prominent in many biologically active molecules. The 4-bromophenyl group is particularly significant as it provides a handle for further structural diversification through cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization.
Synthesis and Characterization of this compound
The synthesis of this compound is readily achieved from its precursor, 2-bromo-1-(4-bromophenyl)ethanone, through a nucleophilic substitution reaction with an acetate source. The following protocol outlines a reliable and efficient method.
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Potassium acetate (KOAc)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous acetone, add potassium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.
Characterization Data:
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 5.35 (s, 2H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 190.5, 170.1, 132.8, 132.2, 129.8, 129.5, 66.2, 20.8 |
| IR (KBr, cm⁻¹) | ν: 1750 (C=O, ester), 1700 (C=O, ketone), 1585, 1230, 1070 |
| Mass Spec (EI) | m/z: 256/258 ([M]⁺), 183/185, 155/157, 76 |
Application in the Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the thiazole core from an α-haloketone and a thioamide. This compound can be envisioned to react in a similar manner, where the acetate can act as a leaving group. A more direct approach, however, is to utilize the precursor 2-bromo-1-(4-bromophenyl)ethanone. The resulting 2-amino-4-(4-bromophenyl)thiazole is a valuable intermediate for the synthesis of compounds with a range of biological activities, including antiviral and anticancer properties.[1][2]
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.[1]
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium carbonate with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.
-
Sodium Carbonate Workup: The reaction produces HBr as a byproduct, which protonates the amino group of the thiazole product. The basic workup with sodium carbonate neutralizes the salt, leading to the precipitation of the free base, which is less soluble in the aqueous medium.
Caption: Hantzsch Thiazole Synthesis Workflow.
Application in the Synthesis of Imidazole Derivatives
The imidazole ring is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antifungal and anticancer effects.[3][4] this compound can serve as a precursor to 1,2-dicarbonyl compounds, which are key starting materials for the Radziszewski imidazole synthesis. A more direct approach involves the reaction of the corresponding α-haloketone with an amidine.
Protocol 3: Synthesis of 2-Alkyl/Aryl-4-(4-bromophenyl)imidazole
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Amidine hydrochloride (e.g., acetamidine hydrochloride for a 2-methylimidazole)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq), the desired amidine hydrochloride (1.5 eq), and sodium bicarbonate (3.0 eq) in a mixture of ethanol and water.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-alkyl/aryl-4-(4-bromophenyl)imidazole.
Causality of Experimental Choices:
-
Amidine as the Nitrogen Source: The amidine provides the N-C-N fragment required for the formation of the imidazole ring.
-
Sodium Bicarbonate as Base: The reaction is typically carried out with the hydrochloride salt of the amidine. The base is necessary to liberate the free amidine in situ for the reaction to proceed.
Caption: Imidazole Synthesis from an α-Haloketone and an Amidine.
Safety and Handling
This compound and its precursor, 2-bromo-1-(4-bromophenyl)ethanone, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound and its direct precursor, 2-bromo-1-(4-bromophenyl)ethanone, are highly valuable and versatile building blocks in medicinal chemistry. They provide efficient and convergent access to a wide array of medicinally important heterocyclic scaffolds, including thiazoles and imidazoles. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this strategic starting material in the discovery and development of novel therapeutic agents. The presence of the 4-bromophenyl moiety further enhances its utility by allowing for late-stage diversification, a key strategy in modern drug discovery.
References
Application Notes and Protocols: 2-(4-Bromophenyl)-2-oxoethyl Acetate as a Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Spatiotemporal Control of Bioactive Molecules with Light
In the intricate landscape of biological research and drug development, the ability to control the release and activation of bioactive molecules with high precision is paramount. Photoremovable protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that offer spatiotemporal control over the function of molecules such as neurotransmitters, signaling molecules, and therapeutic agents.[1][2] By masking a key functional group, a PPG renders a molecule biologically inert until a pulse of light triggers its removal, liberating the active compound at a desired time and location.[3]
Among the various classes of PPGs, arylcarbonylmethyl groups, particularly phenacyl derivatives, are well-regarded for their synthetic accessibility and well-understood photochemical properties.[1] This application note focuses on the utility of the 2-(4-bromophenyl)-2-oxoethyl group (p-bromophenacyl) as a photoremovable protecting group, with a specific focus on its application for caging carboxylic acids, exemplified by 2-(4-bromophenyl)-2-oxoethyl acetate.
The p-Bromophenacyl Group: Properties and Advantages
The p-bromophenacyl group offers a unique combination of properties that make it an attractive candidate for various applications:
-
Synthetic Accessibility: The key precursor, 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide), is commercially available and can be readily synthesized from p-bromoacetophenone.[4][5] Esterification with carboxylic acids proceeds under mild conditions.
-
Chemical Stability: p-Bromophenacyl esters exhibit good stability under various chemical conditions, allowing for their use in multi-step synthetic routes.
-
Photochemical Reactivity: The phenacyl chromophore absorbs light in the UV-A region (typically 300-360 nm), a range that is often less damaging to biological systems compared to shorter UV wavelengths.[6]
-
Tunable Properties: The presence of the bromine atom on the phenyl ring can influence the photochemical and physical properties of the molecule, including its absorption spectrum and excited-state reactivity. While extensive data exists for derivatives like the p-hydroxyphenacyl (pHP) group, the bromo-substituent provides a different electronic profile that can be exploited in specific contexts.[7]
Mechanism of Photorelease
The photochemistry of phenacyl esters is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state, followed by efficient intersystem crossing to a triplet state. The subsequent reaction pathway is highly dependent on the substitution pattern of the aromatic ring.
While unsubstituted phenacyl esters can undergo photoreduction, the p-bromophenacyl group, by analogy with the well-studied p-hydroxyphenacyl (pHP) esters, is expected to undergo a more specific rearrangement. The currently accepted mechanism for pHP esters is the "photo-Favorskii" rearrangement.[7][8]
DOT Diagram: Proposed Photorelease Mechanism of p-Bromophenacyl Esters
Caption: Proposed photo-Favorskii mechanism for the deprotection of a p-bromophenacyl ester.
In this proposed pathway, the triplet excited state undergoes a rearrangement, expelling the carboxylate and forming a spirodiketone intermediate. This intermediate is then hydrolyzed by solvent (e.g., water) to yield p-bromophenylacetic acid as the final byproduct. This mechanism is advantageous as it is generally clean and produces a predictable, often benign byproduct.
Key Performance Metrics
The efficiency of a PPG is quantified by its quantum yield of photorelease (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group.[9][10] While the quantum yield for this compound has not been explicitly reported in the literature, values for related p-hydroxyphenacyl esters typically range from 0.1 to 0.4.[7] It is known that substituents on the phenyl ring can have a modest effect on the quantum yield.[7] Therefore, a quantum yield in a similar range can be expected for the p-bromophenacyl group, making it a reasonably efficient PPG.
| Parameter | Typical Value (p-Hydroxyphenacyl Esters) | Expected Range (p-Bromophenacyl Esters) | Reference |
| Absorption Max (λmax) | ~280-320 nm | ~290-340 nm | [7] |
| Quantum Yield (Φ) | 0.1 - 0.4 | 0.1 - 0.3 (Estimated) | [7] |
| Release Rate | > 10⁷ s⁻¹ | Fast (ns to µs timescale) | [7] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with the p-Bromophenacyl Group
This protocol details the esterification of a generic carboxylic acid with 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide) to generate the caged compound.
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
DOT Diagram: Protection Workflow
Caption: Experimental workflow for the synthesis of a p-bromophenacyl protected carboxylic acid.
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
-
In a separate container, dissolve p-bromophenacyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the p-bromophenacyl bromide solution dropwise to the stirring carboxylate solution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude p-bromophenacyl ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Photolytic Deprotection (Uncaging)
This protocol provides a general procedure for the light-induced removal of the p-bromophenacyl group to release the free carboxylic acid.
Materials:
-
p-Bromophenacyl ester of the carboxylic acid
-
Spectroscopic grade solvent (e.g., acetonitrile/water mixture, methanol, or a buffer solution compatible with the substrate)
-
UV light source (e.g., mercury lamp with appropriate filters, or a high-power LED with a peak emission between 300-360 nm)
-
Quartz cuvette or reaction vessel
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a solution of the p-bromophenacyl-protected compound in the chosen solvent system. The concentration should be optimized based on the absorbance at the irradiation wavelength (typically aiming for an absorbance between 0.1 and 1.0).
-
Transfer the solution to a quartz reaction vessel. If the experiment is oxygen-sensitive, degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with the UV light source. The use of filters to select a specific wavelength range (e.g., centered around 350 nm) is highly recommended to minimize side reactions and potential photodamage to the released substrate.
-
Monitor the progress of the deprotection reaction by periodically taking aliquots and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the free carboxylic acid should be quantified.
-
Continue irradiation until the desired level of deprotection is achieved.
-
The resulting solution containing the photoreleased carboxylic acid can be used directly for further experiments or assays, or the product can be isolated using standard chromatographic techniques if required.
DOT Diagram: Deprotection Workflow
Caption: Experimental workflow for the photolytic deprotection of a p-bromophenacyl ester.
Conclusion and Outlook
The 2-(4-bromophenyl)-2-oxoethyl (p-bromophenacyl) group is a valuable addition to the toolkit of photoremovable protecting groups. Its straightforward synthesis, chemical stability, and efficient photochemical cleavage make it particularly suitable for the protection and controlled release of carboxylic acids. While further studies are needed to precisely determine its quantum yield and fully characterize its photoproducts under various conditions, the existing knowledge on related phenacyl derivatives provides a strong foundation for its application. For researchers in drug development and chemical biology, the p-bromophenacyl group offers a reliable and accessible method for achieving spatiotemporal control over the activity of a wide range of molecular probes and therapeutic candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoremovable protecting groups: development and applications - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C2PP90005J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note & Protocols: Synthesis of Imidazole and Oxazole Scaffolds from 2-(4-bromophenyl)-2-oxoethyl acetate
Abstract: This document provides a detailed guide for the synthesis of medicinally relevant imidazole and oxazole heterocycles, utilizing 2-(4-bromophenyl)-2-oxoethyl acetate as a versatile and strategic starting material. We present two distinct, robust protocols, grounded in classic name reactions, and elaborate on the mechanistic rationale behind each synthetic choice. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering practical, step-by-step instructions, characterization data, and expert insights to facilitate the successful synthesis of these valuable molecular scaffolds.
Introduction: The Central Role of Imidazoles and Oxazoles in Drug Discovery
Imidazole and oxazole cores are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[3][4] This prevalence in biological systems has made imidazole derivatives a focal point for drug design, leading to compounds with a vast array of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[1][5][6]
Similarly, the oxazole ring, an aromatic heterocycle containing one nitrogen and one oxygen atom, is a key pharmacophore found in many biologically active compounds.[2][7] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, anticancer, and antiviral properties.[8][9] The structural and electronic features of the oxazole ring allow it to serve as a bioisosteric replacement for other functional groups, enhancing drug-like properties such as metabolic stability and target binding affinity.[10]
Our starting material, this compound, is a strategic precursor for accessing both of these important heterocyclic systems. Its α-acyloxy ketone structure is primed for conversion into key intermediates for both imidazole and oxazole synthesis. Furthermore, the presence of the 4-bromophenyl moiety provides a valuable synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.[3] This guide will detail the conversion of this starting material into representative imidazole and oxazole derivatives through the Radziszewski and Robinson-Gabriel syntheses, respectively.
Part 1: Synthesis of 2-Aryl-4-(4-bromophenyl)-1H-imidazoles
The synthesis of the imidazole core from our starting material is efficiently achieved via a multicomponent reaction strategy closely related to the Debus-Radziszewski imidazole synthesis.[11][12][13] This one-pot method involves the condensation of a 1,2-dicarbonyl compound (or its precursor), an aldehyde, and an ammonia source, offering high atom economy.[14] In our protocol, the α-hydroxyketone derived from the starting material will react with an aldehyde and ammonium acetate, which conveniently serves as the source of both nitrogen atoms.
Reaction Principle & Mechanism
The reaction proceeds in a one-pot fashion where this compound is hydrolyzed in situ to the corresponding α-hydroxyketone. This intermediate then condenses with an aldehyde and two equivalents of ammonia (from ammonium acetate) to form the imidazole ring. While the exact mechanism can be complex, it is generally understood to involve the formation of a diimine intermediate from the dicarbonyl component and ammonia, which then condenses with the aldehyde.[12][13]
Caption: Workflow for the Radziszewski-type imidazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-4-(4-bromophenyl)-1H-imidazole
This protocol describes a general one-pot procedure for synthesizing 2,4-disubstituted imidazoles.
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10-20 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), and ammonium acetate (15 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per mmol of the starting acetate).
-
Rationale: Acetic acid serves as a protic solvent to facilitate the reaction and acts as a catalyst for the condensation steps. The large excess of ammonium acetate drives the reaction equilibrium toward the product.[15]
-
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a beaker of ice-cold water (approx. 10 times the volume of acetic acid used). c. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. A precipitate should form. d. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Isolation & Purification: a. Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water. b. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. c. For non-crystalline products, perform an extraction with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Data Summary (Representative Product)
The following table summarizes expected data for a representative product, 4-(4-bromophenyl)-2-phenyl-1H-imidazole .
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Molecular Formula | C₁₅H₁₁BrN₂ |
| Molecular Weight | 300.17 g/mol |
| ¹H NMR (DMSO-d₆) | δ 12.7 (s, 1H, NH), 8.1-7.2 (m, 10H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 145.8, 137.9, 131.6, 130.5, 129.3, 128.8, 128.1, 127.0, 125.5, 120.9 |
| Mass Spec (ESI+) | m/z 301.0, 303.0 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Part 2: Synthesis of 2,5-Disubstituted Oxazoles
The synthesis of oxazoles from this compound is best approached via the Robinson-Gabriel synthesis.[16][17] This powerful method involves the cyclodehydration of an α-acylamino ketone intermediate.[18][19] Our strategy requires a two-step sequence: first, the formation of the α-acylamino ketone from the starting material, followed by acid-catalyzed cyclization to yield the oxazole ring.
Reaction Principle & Mechanism
The first step is the conversion of the starting α-acyloxy ketone into an α-acylamino ketone. This is achieved by reacting this compound with a primary amide (e.g., benzamide). The core of the synthesis is the subsequent intramolecular cyclodehydration. An acid catalyst protonates the ketone's carbonyl oxygen, rendering the carbon highly electrophilic. The nucleophilic oxygen of the amide then attacks this carbon, forming a five-membered ring intermediate (a dihydrooxazolol). A final dehydration step eliminates water and results in the formation of the aromatic oxazole ring.[18][19]
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-2-phenyloxazole
This protocol is divided into two main stages: preparation of the key intermediate and its subsequent cyclodehydration.
Part 2A: Synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]benzamide (α-Acylamino Ketone)
Materials:
-
This compound (1.0 eq)
-
Benzamide (1.2 eq)
-
Toluene or Xylene (solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq), benzamide (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq).
-
Solvent Addition: Add toluene as the solvent.
-
Rationale: Toluene allows for azeotropic removal of the acetic acid byproduct, driving the reaction to completion. p-TsOH catalyzes the transamidation reaction.
-
-
Reaction: Heat the mixture to reflux. Water and acetic acid will be collected in the Dean-Stark trap. Continue refluxing for 8-12 hours or until TLC indicates the consumption of the starting material.
-
Isolation: a. Cool the reaction mixture to room temperature. The product may precipitate. b. If a precipitate forms, collect it by vacuum filtration and wash with cold toluene or hexanes. c. If no precipitate forms, wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude product is often sufficiently pure for the next step but can be recrystallized from ethanol if necessary.
Part 2B: Cyclodehydration to 5-(4-bromophenyl)-2-phenyloxazole
Materials:
-
N-[2-(4-bromophenyl)-2-oxoethyl]benzamide (from Part 2A)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ammonium Hydroxide solution (NH₄OH)
Procedure:
-
Reaction Setup: Place the α-acylamino ketone (1.0 eq) in a clean, dry round-bottom flask. Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Slowly and carefully add concentrated sulfuric acid (3-5 eq by volume) with stirring. The solid should dissolve.
-
Caution: Addition of sulfuric acid is highly exothermic. Perform this step slowly in a fume hood with appropriate personal protective equipment.
-
Rationale: Concentrated H₂SO₄ is a powerful dehydrating agent that also serves as the acid catalyst for the cyclization.[19]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gentle warming (40-50 °C) may be required to drive the reaction to completion (monitor by TLC).
-
Work-up: a. Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker. b. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is basic. A solid will precipitate.
-
Isolation & Purification: a. Collect the crude solid by vacuum filtration, washing extensively with cold water. b. Purify the product by recrystallization from ethanol to afford the desired oxazole as a crystalline solid.
Data Summary (Representative Product)
The following table summarizes expected data for the product 5-(4-bromophenyl)-2-phenyloxazole .
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% (from intermediate) |
| Molecular Formula | C₁₅H₁₀BrNO |
| Molecular Weight | 300.15 g/mol |
| ¹H NMR (CDCl₃) | δ 8.2-7.3 (m, 10H, Ar-H and Oxazole-H) |
| ¹³C NMR (CDCl₃) | δ 161.5, 151.2, 145.8, 132.1, 130.8, 129.0, 128.8, 127.1, 126.6, 125.1, 123.0 |
| Mass Spec (ESI+) | m/z 300.0, 302.0 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. scilit.com [scilit.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. synarchive.com [synarchive.com]
- 17. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
alkylation reactions with 2-(4-bromophenyl)-2-oxoethyl acetate as an electrophile
An Application Guide to Alkylation Reactions with 2-(4-bromophenyl)-2-oxoethyl acetate
Introduction: The Versatility of α-Functionalized Ketones in Synthesis
In the landscape of modern organic synthesis and drug development, α-functionalized ketones are indispensable building blocks.[1][2][3] Their inherent reactivity, stemming from the presence of two adjacent electrophilic centers, makes them highly valuable for constructing complex molecular architectures, particularly heterocyclic systems often found in pharmacologically active compounds.[4][5] Among these reagents, this compound stands out as a versatile electrophile. Structurally similar to the widely used α-haloketones, it offers a stable, often crystalline, and reactive substrate for a variety of nucleophilic substitution reactions.[6][7]
This guide provides a comprehensive overview of the application of this compound in alkylation reactions. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use with carbon, nitrogen, oxygen, and sulfur nucleophiles. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for researchers in synthetic and medicinal chemistry.
Core Principles and Mechanistic Rationale
The utility of this compound as an alkylating agent is rooted in its electronic structure. The powerful electron-withdrawing effect of the adjacent carbonyl group significantly increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The acetate moiety serves as an effective leaving group, particularly in the presence of a base.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] A nucleophile attacks the α-carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-oxygen (acetate) bond cleavage. This process results in the formation of a new bond between the nucleophile and the phenacyl moiety.
Caption: General SN2 mechanism for the alkylation of nucleophiles.
Survey of Alkylation Reactions and Conditions
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Generally, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred as they can solvate the cation of the base without interfering with the nucleophile. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to promote self-condensation or other side reactions.
| Nucleophile Type | Example Nucleophiles | Typical Base | Recommended Solvent(s) | Typical Temp. (°C) |
| Carbon (C) | Malonates, β-ketoesters | NaH, K₂CO₃, NaOEt | THF, DMF, EtOH | 25 - 80 |
| Nitrogen (N) | Anilines, Heterocycles, Amines | K₂CO₃, Cs₂CO₃, Et₃N | MeCN, DMF, Dioxane | 25 - 100 |
| Oxygen (O) | Phenols, Carboxylic Acids | K₂CO₃, Na₂CO₃ | DMF, Acetone | 25 - 60 |
| Sulfur (S) | Thiols, Thiophenols | K₂CO₃, NaOH (aq.) | EtOH, DMF, MeCN | 0 - 25 |
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific reactivity of their nucleophile.
General Experimental Workflow
Caption: Standard workflow for alkylation reactions.
Protocol 1: O-Alkylation of a Phenol
This protocol is adapted from methodologies used for the synthesis of phenacyl esters, which are structurally analogous.[8][9][10] The reaction involves the Williamson ether synthesis principle.
-
Objective: To synthesize 1-(4-bromophenyl)-2-(phenoxy)ethan-1-one.
-
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add phenol (1.0 equiv) and anhydrous DMF (approx. 0.5 M concentration relative to phenol).
-
Add anhydrous potassium carbonate (1.5 equiv) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature to form the potassium phenoxide salt.
-
In a separate flask, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DMF.
-
Add the electrophile solution dropwise to the phenol suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water. A solid product should precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Recrystallize the crude product from ethanol to yield the pure O-alkylated product.
-
-
Scientist's Notes:
-
Causality: Anhydrous conditions are crucial as water can hydrolyze the electrophile and deactivate the phenoxide. K₂CO₃ is a suitable base as it is strong enough to deprotonate phenol but mild enough to prevent side reactions.[8] DMF is an excellent solvent for this SN2 reaction due to its high polarity and aprotic nature.
-
Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the methylene protons adjacent to the ether oxygen.
-
Protocol 2: N-Alkylation of a Secondary Amine
This protocol details the N-alkylation of a nitrogen-containing heterocycle, a common step in the synthesis of biologically active molecules.
-
Objective: To synthesize 1-(4-bromophenyl)-2-(piperidin-1-yl)ethan-1-one.
-
Materials:
-
Piperidine (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
In a round-bottom flask, combine piperidine (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetonitrile (0.4 M).
-
Add a solution of this compound (1.1 equiv) in acetonitrile dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Scientist's Notes:
-
Causality: A slight excess of the electrophile is used to ensure complete consumption of the valuable amine. K₂CO₃ acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a good solvent choice that allows for moderate heating to increase the reaction rate.
-
Validation: Successful N-alkylation can be confirmed by mass spectrometry, showing the correct molecular ion peak for the product. ¹H NMR will show a characteristic singlet for the -CO-CH₂-N- protons.
-
Protocol 3: S-Alkylation of a Thiol
Thioethers are important functionalities in many pharmaceutical compounds. This protocol provides a method for their synthesis using the target electrophile. The high nucleophilicity of thiols allows this reaction to proceed under very mild conditions.[4]
-
Objective: To synthesize 1-(4-bromophenyl)-2-(phenylthio)ethan-1-one.
-
Materials:
-
Thiophenol (1.0 equiv)
-
This compound (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.2 equiv)
-
Ethanol (95%)
-
-
Procedure:
-
Dissolve thiophenol (1.0 equiv) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium carbonate (1.2 equiv) and stir for 10 minutes.
-
Add a solution of this compound (1.0 equiv) in ethanol dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from a hexane/ethyl acetate mixture to obtain the pure thioether.
-
-
Scientist's Notes:
-
Causality: The reaction is performed at a low temperature initially to control the exothermic reaction between the highly nucleophilic thiolate and the electrophile. Ethanol is a suitable solvent, and K₂CO₃ is sufficient to generate the thiolate anion.
-
Validation: The product can be characterized by the disappearance of the S-H proton in the ¹H NMR spectrum and the appearance of a singlet for the methylene protons alpha to the carbonyl and sulfur atoms.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base.2. Nucleophile is too hindered or not nucleophilic enough.3. Reaction temperature too low. | 1. Switch to a stronger base (e.g., Cs₂CO₃, NaH).2. Increase reaction temperature and/or time.3. Consider a more polar solvent like DMF or DMSO. |
| Multiple Products Observed | 1. Over-alkylation (for primary amines).2. Self-condensation of the ketone.3. O- vs. C-alkylation for ambident nucleophiles. | 1. Use a larger excess of the amine.2. Use a milder, non-nucleophilic base.3. Modify solvent and counter-ion to favor one site. |
| Decomposition of Electrophile | 1. Reaction conditions are too harsh (high temp or strong base).2. Presence of water causing hydrolysis. | 1. Lower the reaction temperature.2. Ensure all reagents and solvents are anhydrous. |
Safety Precautions
-
This compound, like other α-functionalized ketones, should be handled with care as it is a potential lachrymator and skin irritant.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bases like sodium hydride (NaH) are highly reactive and flammable; handle under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Synthesis of α-functionalized ketones by visible-light promoted oxygenation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of α-functionalized ketones by visible-light promoted oxygenation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Application Notes & Protocols: Synthesis of Bio-active Chalcones via Condensation Reactions with 2-(4-bromophenyl)-2-oxoethyl acetate
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the utilization of 2-(4-bromophenyl)-2-oxoethyl acetate as a key precursor in condensation reactions. Primarily focusing on the Claisen-Schmidt condensation, this document outlines the synthesis of substituted chalcones, a class of compounds renowned for their significant biological activities and as valuable intermediates in the synthesis of various heterocyclic compounds.[1][2][3] This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of reaction mechanisms, step-by-step protocols for both conventional and solvent-free methods, and guidance on product characterization and troubleshooting.
Introduction: The Versatility of this compound in Synthesis
This compound, a derivative of 4'-bromoacetophenone, serves as a potent building block in organic synthesis. The presence of the α-keto acetate structure provides two key reactive sites. The α-hydrogens on the methylene group are sufficiently acidic to be removed by a base, forming a reactive enolate nucleophile. This reactivity is central to its application in condensation reactions.
The most prominent application of this substrate is in the Claisen-Schmidt condensation, which involves the reaction between a ketone (in this case, our title compound) and an aromatic aldehyde that lacks α-hydrogens.[4] This reaction is a cornerstone for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones).[5] Chalcones are an important class of open-chain flavonoids, which are abundant in edible plants and possess a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3][6][7] The ability to readily synthesize a diverse library of chalcone derivatives by varying the aldehyde component makes this an invaluable tool for drug discovery and medicinal chemistry.[3][5]
Core Principles: The Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds via an initial aldol addition followed by a rapid dehydration to yield the final α,β-unsaturated ketone product, the chalcone.[8] The use of a base is preferable to an acid catalyst as it specifically generates the required ketone enolate without promoting unwanted side reactions with the aromatic aldehyde, leading to higher yields and purer products.[9]
The mechanism involves three critical steps:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion.[8][10]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[11]
-
Protonation and Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (aldol adduct). This intermediate readily undergoes base-catalyzed dehydration to eliminate a water molecule, forming a stable, conjugated π-system and yielding the final chalcone product.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Two primary protocols are presented: a conventional solvent-based method and a solvent-free "green" chemistry approach.
Protocol 1: Conventional Synthesis in Ethanol
This method is a robust and widely used procedure for synthesizing chalcones with high purity.[8][12]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), dilute solution (e.g., 1-2 M)
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
-
Ice bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the chosen aromatic aldehyde (10 mmol) in an appropriate volume of ethanol (e.g., 30-50 mL).
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C. Rationale: This initial cooling prevents self-condensation and other side reactions by controlling the initial rate of the exothermic reaction upon base addition.
-
Base Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature below 25 °C throughout the addition.[8][12] Rationale: Slow, dropwise addition of the base ensures a controlled generation of the enolate and prevents a rapid, uncontrolled reaction that could lead to byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The formation of a precipitate is often observed as the product is typically a solid.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[13] Spot the starting materials and the reaction mixture to track the consumption of reactants and the formation of the product spot.
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).[8]
-
Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until the solution is neutral (pH ~7). Rationale: Acidification neutralizes the excess NaOH catalyst and protonates any remaining enolate, causing the chalcone product to precipitate fully out of the aqueous solution.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and impurities.[8][13]
-
Drying and Purification: Dry the crude product. For higher purity, the chalcone can be recrystallized from a suitable solvent, such as ethanol.[13]
Protocol 2: Solvent-Free Synthesis (Grinding Method)
This "green chemistry" approach minimizes solvent waste, often reduces reaction times, and simplifies the workup procedure.[8][14]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)
-
Mortar and pestle
-
Cold water
Procedure:
-
Grinding: Place the this compound (e.g., 5 mmol), the aromatic aldehyde (5 mmol), and powdered NaOH (5 mmol) into a mortar.[8]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify as the product forms.[8] Rationale: The mechanical energy from grinding provides the activation energy for the reaction in the solid state, and the intimate contact between reactants facilitates the reaction without the need for a solvent.
-
Workup: After grinding, add cold water to the mortar and continue to grind to break up the solid mass.
-
Isolation: Transfer the contents to a beaker, collect the solid product by vacuum filtration, and wash thoroughly with cold water to remove the catalyst and any unreacted water-soluble starting materials.
-
Drying: Dry the product. Purity is often high, but recrystallization from ethanol can be performed if necessary.[13]
Data Presentation and Characterization
The success of the synthesis is determined by the yield and the purity of the final chalcone product.
Expected Yields and Reaction Parameters
The choice of substituents on the aromatic aldehyde can influence reaction times and yields. Electron-withdrawing groups on the aldehyde generally lead to faster reactions and higher yields.
| Ketone Precursor | Aldehyde Substituent | Catalyst | Method | Typical Yield (%) |
| This compound | 4-Methoxy (4-OCH₃) | NaOH | Conventional | 75-85 |
| This compound | 4-Chloro (4-Cl) | NaOH | Conventional | 85-95[8] |
| This compound | 4-Nitro (4-NO₂) | NaOH | Conventional | 90-98[8] |
| This compound | Unsubstituted | KOH | Grinding | 80-90 |
Characterization of Synthesized Chalcones
The synthesized products should be characterized to confirm their structure and purity.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Analysis:
-
FTIR (cm⁻¹): Look for a characteristic strong absorption band for the conjugated C=O stretch (~1650-1670 cm⁻¹), a C=C stretching band (~1580-1610 cm⁻¹), and a band for the trans C-H bend (~970-980 cm⁻¹).[8]
-
¹H NMR (CDCl₃, δ ppm): The two vinyl protons (α and β to the carbonyl) appear as doublets with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. The α-proton typically resonates around 7.2-7.6 ppm and the β-proton around 7.5-7.9 ppm. Aromatic protons will appear in the 7.0-8.2 ppm range.[12]
-
¹³C NMR (CDCl₃, δ ppm): The carbonyl carbon (C=O) is highly deshielded and appears around 190 ppm. The α- and β-carbons of the enone system appear at ~120-125 ppm and ~140-145 ppm, respectively.[8]
-
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for chalcone synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive base; insufficient reaction time; decomposition of starting material. | Use fresh NaOH/KOH. Extend reaction time and continue monitoring by TLC. Ensure the reaction temperature does not exceed 25 °C during base addition. |
| Oily Product / Fails to Solidify | Impurities present; product may be low-melting. | Try scratching the inside of the flask with a glass rod to induce crystallization. Purify via column chromatography instead of recrystallization. |
| Broad Melting Point | Impure product. | Recrystallize the product from a suitable solvent like ethanol. Ensure thorough washing during the filtration step. |
| TLC shows multiple spots | Incomplete reaction; side reactions (e.g., Cannizzaro reaction of the aldehyde, self-condensation). | Ensure aldehyde is pure and lacks α-hydrogens. Control temperature carefully during base addition. Purify the product by column chromatography. |
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of chalcones via the Claisen-Schmidt condensation. The protocols described herein offer reliable and efficient pathways to these biologically significant molecules. Both the conventional solvent-based method and the solvent-free grinding technique can be employed to generate a wide array of chalcone derivatives in good to excellent yields. Proper execution of the experimental procedure and subsequent characterization are crucial for obtaining pure compounds suitable for further investigation in medicinal chemistry and drug development programs.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-(4-bromophenyl)-2-oxoethyl acetate for the Solid-Phase Synthesis of Heterocyclic Libraries
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-bromophenyl)-2-oxoethyl acetate and its precursor, 2-bromo-1-(4-bromophenyl)ethanone, as pivotal building blocks in the solid-phase synthesis (SPS) of pharmaceutically relevant heterocycles. We delve into the underlying chemical principles, provide field-proven protocols for the synthesis of thiazole and imidazole libraries, and offer expert insights into optimizing these workflows. The methodologies presented are designed to be robust and self-validating, enabling the efficient generation of diverse compound libraries for high-throughput screening and lead optimization.
Introduction: The Strategic Value of α-Acyl Halides in Solid-Phase Synthesis
The synthesis of heterocyclic scaffolds remains a cornerstone of modern drug discovery, with these structures forming the core of numerous approved therapeutics. α-Haloketones are highly reactive and versatile intermediates that serve as key electrophilic partners in a multitude of cyclization reactions to form five- and six-membered heterocycles.[1][2][3][4] The subject of this guide, this compound, and its more reactive precursor, 2-bromo-1-(4-bromophenyl)ethanone, are exemplary building blocks within this class.
The true power of these reagents is unlocked when combined with solid-phase synthesis (SPS). SPS offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification through filtration, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1][5][6] This guide focuses on harnessing these synergies to construct libraries of thiazoles and imidazoles, two scaffolds of profound importance in medicinal chemistry. The 4-bromophenyl moiety is a particularly strategic feature, providing a chemical handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, further expanding the chemical space accessible from a single synthetic route.
The Key Building Block: Reactivity and Strategic Application
2-bromo-1-(4-bromophenyl)ethanone is a classic α-haloketone. Its reactivity is dictated by two primary electrophilic sites:
-
The α-Carbon: The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to SN2 attack by a wide range of nucleophiles, particularly soft nucleophiles like sulfur and nitrogen.[3][7] This is the initiating step in many heterocycle formations.
-
The Carbonyl Carbon: The ketone carbonyl provides a second electrophilic site essential for subsequent intramolecular cyclization steps, leading to ring closure.
While the α-bromoketone is highly reactive, its acetate analogue, this compound, can be used as a more stable and easier-to-handle surrogate in some applications, though for the syntheses described herein, the α-bromoketone is the immediate reactant.
Core Application I: Solid-Phase Synthesis of 2-Aminothiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis, first described in 1887, is the archetypal reaction between an α-haloketone and a thioamide-containing compound to yield a thiazole ring.[8] This reaction is exceptionally reliable and translates effectively to a solid-phase format, allowing for the generation of diverse 2-aminothiazole libraries.
Scientific Principle and Workflow
The solid-phase strategy involves immobilizing a thiourea precursor on a solid support, which is then cyclized by treatment with 2-bromo-1-(4-bromophenyl)ethanone in solution. The key steps are nucleophilic attack by the thiourea sulfur onto the α-carbon of the bromoketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[7][9] The final product is then cleaved from the resin. This approach allows for diversification at the 2-amino position by starting with a library of primary or secondary amines.
Caption: Workflow for Solid-Phase Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
Objective: To synthesize a library of N-substituted-4-(4-bromophenyl)thiazol-2-amines.
Materials:
-
Rink Amide MBHA Resin (Loading: ~0.5 mmol/g)
-
Primary/Secondary Amines (for diversity)
-
1,3-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (20% in DMF)
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
2-bromo-1-(4-bromophenyl)ethanone
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell Rink Amide resin (1.0 g, 0.5 mmol) in DMF for 1 hour in a fritted reaction vessel. Drain the solvent.
-
Amine Immobilization:
-
To the resin, add a solution of the desired primary amine (2.5 mmol, 5 equiv) in DMF.
-
Causality Note: If starting with an amino acid, use standard peptide coupling conditions (e.g., DIC/HOBt). For simple amines, direct reductive amination or other suitable coupling may be used. For this protocol, we assume direct coupling of an amine to a pre-activated resin linker if available, or formation of a thiourea from a resin-bound amine. Let's proceed with a resin-bound amine.
-
-
Thiourea Formation:
-
Wash the resin-bound amine with DMF (3 x 5 mL).
-
Add a solution of TCDI (0.45 g, 2.5 mmol, 5 equiv) in DCM (10 mL).
-
Shake at room temperature for 12 hours.
-
Expertise Note: The formation of the thiourea is a critical step. Monitoring is advised. A small sample of resin can be cleaved and analyzed by LC-MS to confirm the presence of the thiourea before proceeding. Wash the resin thoroughly with DCM, DMF, and finally EtOH.
-
-
Hantzsch Cyclization:
-
To the resin-bound thiourea, add a solution of 2-bromo-1-(4-bromophenyl)ethanone (0.41 g, 1.5 mmol, 3 equiv) in a 1:1 mixture of EtOH:DMF (10 mL).
-
Heat the reaction vessel to 65 °C and shake for 16 hours.[1]
-
Causality Note: The elevated temperature is necessary to drive the condensation and dehydration steps to completion. Ethanol is a good solvent for the reactants and facilitates the reaction.
-
Allow the vessel to cool, then drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
-
Cleavage and Isolation:
-
Treat the dry resin with the TFA cleavage cocktail (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the solid by filtration and purify by preparative HPLC to yield the final product.
-
Expected Data & Library Examples
| Starting Amine | Final Product Structure | Expected Purity (Crude) |
| Benzylamine | N-benzyl-4-(4-bromophenyl)thiazol-2-amine | >80% |
| Cyclohexylamine | N-cyclohexyl-4-(4-bromophenyl)thiazol-2-amine | >85% |
| Morpholine | 4-(4-(4-bromophenyl)thiazol-2-yl)morpholine | >85% |
Core Application II: Solid-Phase Synthesis of 2,4-Disubstituted Imidazoles
The synthesis of substituted imidazoles from α-haloketones is another powerful application.[1][10] By immobilizing one of the components on a solid support, diverse libraries can be constructed efficiently. This protocol outlines a strategy where a resin-bound amino acid is converted to an amidine, which then undergoes cyclization.
Scientific Principle and Workflow
This strategy builds the imidazole ring by reacting a resin-bound amidine with 2-bromo-1-(4-bromophenyl)ethanone. The α-haloketone first alkylates one of the amidine nitrogens. Subsequent intramolecular cyclization onto the ketone carbonyl, followed by dehydration, yields the immobilized imidazole. This approach allows for diversity at the 2-position of the imidazole ring based on the initial amino acid chosen.
Caption: Workflow for Solid-Phase Imidazole Synthesis.
Detailed Experimental Protocol
Objective: To synthesize a library of 2-alkyl/aryl-4-(4-bromophenyl)-1H-imidazoles.
Materials:
-
Wang Resin (Loading: ~0.8 mmol/g)
-
Fmoc-protected Amino Acids
-
DIC, N,N-Dimethylpyridin-4-amine (DMAP)
-
Ammonia (7N solution in MeOH)
-
Triflic Anhydride, 2-chloropyridine
-
2-bromo-1-(4-bromophenyl)ethanone
-
N,N-Diisopropylethylamine (DIEA)
-
Solvents: DCM, DMF
-
Cleavage Cocktail: 95% TFA, 5% H₂O
Procedure:
-
Resin Esterification: Swell Wang resin (1.0 g, 0.8 mmol) in DCM. Add Fmoc-amino acid (3.2 mmol, 4 equiv), DIC (3.2 mmol, 4 equiv), and a catalytic amount of DMAP. Shake for 12 hours. Wash the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 min). Wash thoroughly.
-
Amidine Formation:
-
Self-Validation: Confirm the presence of the free primary amine using a qualitative Kaiser test (a positive test gives a deep blue bead color).
-
Convert the amino acid to its primary amide by treating with a suitable amine source.
-
To form the amidine, treat the resin-bound primary amide with a dehydrating agent like triflic anhydride in the presence of a non-nucleophilic base. This is a sensitive step requiring anhydrous conditions.
-
-
Imidazole Cyclization:
-
Swell the resin-bound amidine in DMF.
-
Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (0.66 g, 2.4 mmol, 3 equiv) and DIEA (0.84 mL, 4.8 mmol, 6 equiv).
-
Shake at 50 °C for 18 hours.
-
Expertise Note: DIEA acts as a non-nucleophilic base to scavenge the HBr formed during the initial alkylation, preventing side reactions.
-
Cool, drain, and wash the resin extensively with DMF, DCM, and MeOH. Dry under vacuum.
-
-
Cleavage and Isolation:
-
Treat the dry resin with the TFA cleavage cocktail (10 mL) for 2 hours.
-
Filter and collect the filtrate.
-
Concentrate the filtrate and precipitate the crude product with cold diethyl ether.
-
Purify by preparative HPLC.
-
Expected Data & Library Examples
| Starting Amino Acid | Final Product Structure | Expected Purity (Crude) |
| Fmoc-Alanine-OH | 4-(4-bromophenyl)-2-methyl-1H-imidazole | >75% |
| Fmoc-Phenylalanine-OH | 2-benzyl-4-(4-bromophenyl)-1H-imidazole | >70% |
| Fmoc-Valine-OH | 4-(4-bromophenyl)-2-isopropyl-1H-imidazole | >75% |
Conclusion
The use of this compound and its more reactive α-bromo precursor is a robust and highly effective strategy for the solid-phase synthesis of diverse heterocyclic libraries. The protocols detailed for the Hantzsch thiazole synthesis and a de novo imidazole synthesis demonstrate the versatility of this building block. By leveraging the advantages of solid-phase chemistry, researchers can rapidly generate large numbers of discrete, purified compounds for biological screening. The inherent 4-bromophenyl handle provides an invaluable opportunity for late-stage functionalization, making this a powerful platform for accelerating hit-to-lead campaigns in modern drug discovery.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. The chemistry of α-haloketones and their utility in heterocyclic synthesis | Chemsrc ID:158548 [chemsrc.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis [ouci.dntb.gov.ua]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-bromophenyl)-2-oxoethyl acetate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(4-bromophenyl)-2-oxoethyl acetate. This important synthetic intermediate often contains process-related impurities that can complicate downstream applications. Here, we address common issues in a practical, question-and-answer format, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems. Each issue is analyzed to identify the likely cause, followed by a detailed, actionable solution.
Question 1: My crude product is a persistent oil or waxy solid that refuses to crystallize, making handling difficult. What's causing this and how can I fix it?
-
Expert Analysis & Causality: This is a classic sign of significant impurities, most commonly residual solvents or an excess of unreacted starting material or byproducts. These impurities disrupt the crystal lattice formation of the desired product. α-Bromo ketones, in particular, can "oil out" when impure, even if the pure compound is a crystalline solid.[1] Solvents like DMF, often used in the synthesis, are high-boiling and notoriously difficult to remove completely under standard rotary evaporation.[2][3]
-
Recommended Solution & Protocol:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed. Place the crude material under a high vacuum (not just a standard rotary evaporator) for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as α-haloketones can be thermally sensitive.
-
Trituration: If the product remains oily, perform a trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, cold hexanes or a hexane/diethyl ether mixture is an excellent choice.
-
Protocol: Place the oil in a flask, add a small volume of cold hexanes, and stir or sonicate the mixture vigorously. The desired product should precipitate as a solid. Isolate the solid by filtration and wash with more cold hexanes.
-
-
If Oiling Persists: If trituration fails, it indicates a high load of non-volatile impurities. In this case, direct column chromatography is the necessary next step.
-
Question 2: I performed a column chromatography separation, but my product is co-eluting with an unknown impurity. How can I achieve baseline separation?
-
Expert Analysis & Causality: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system (mobile phase) and stationary phase (typically silica gel) to resolve. The most likely culprits for co-elution are the starting ketone (4'-bromoacetophenone) or a dibrominated byproduct.[1][4] The polarity difference between the mono- and di-brominated ketones can be minimal, posing a significant challenge.[1]
-
Recommended Solution & Protocol:
-
Optimize the Mobile Phase: The key to improving resolution is to decrease the elution strength of the solvent system.
-
Action: If you are using a Hexane/Ethyl Acetate (EtOAc) system, systematically decrease the proportion of the more polar solvent, EtOAc. For example, move from a 90:10 Hexane/EtOAc mixture to 95:5 or even 98:2. Run small analytical TLC plates to test these new systems before committing to a full column.
-
Alternative Solvents: Consider switching to a different solvent system that offers different selectivity. A Hexane/Dichloromethane (DCM) or a Hexane/Toluene system can sometimes resolve compounds that co-elute in EtOAc-based systems.[1]
-
-
Column Parameters:
-
Gradient Elution: Use a shallow gradient instead of an isocratic (constant) solvent system. Start with a very non-polar mobile phase (e.g., 100% Hexane) and slowly increase the polarity.
-
Column Size: Use a longer, narrower column and a smaller particle size silica gel to increase the number of theoretical plates and improve separation efficiency.
-
-
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Solvent System (v/v) | Polarity Index | Target Impurity Separation | Expert Notes |
|---|---|---|---|
| Hexane / Ethyl Acetate (95:5 to 80:20) | Low to Medium | General purpose; good for separating starting ketone from the more polar product.[5][6] | The most common and effective starting point. Adjust ratio based on TLC. |
| Hexane / Dichloromethane (80:20 to 50:50) | Low to Medium | Can improve separation of closely related lipophilic compounds. | Useful if EtOAc fails to provide resolution. DCM is more aggressive. |
| Hexane / Toluene (90:10 to 70:30) | Low | Offers different selectivity based on π-π interactions; may resolve aromatic impurities.[1] | Toluene can be difficult to remove completely from the final product. |
Question 3: My final product has a persistent yellow or brown tint, but the literature reports it as a white or colorless solid. What is this color and is it harmful to my next step?
-
Expert Analysis & Causality: This discoloration is almost always due to trace amounts of elemental bromine or iodine left over from the synthesis, or from slight decomposition of the product.[4] α-Haloketones can be light-sensitive and may slowly release HBr and Br₂, leading to color formation. While often a minor impurity by mass, it can be problematic for sensitive downstream reactions.
-
Recommended Solution & Protocol:
-
Aqueous Work-up Refinement: Before any other purification, ensure the crude reaction mixture is properly quenched. Washing the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will neutralize any residual bromine.[5]
-
Activated Carbon Treatment: If the color persists after chromatography or initial crystallization, it can often be removed by treatment with activated carbon.
-
Protocol: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a very small amount of activated carbon (a spatula tip is often sufficient) and heat the mixture gently for 5-10 minutes. Filter the hot solution through a pad of Celite® or a syringe filter to remove the carbon. Recrystallize the product from the filtrate.
-
-
Storage: Store the purified product in a dark container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature to prevent further decomposition.
-
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: General purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile depends on the synthetic route, but common impurities include:
-
Starting Materials: Unreacted 4'-bromoacetophenone.
-
Over-reaction Products: 2,2-dibromo-1-(4-bromophenyl)ethanone, which can form if the bromination is not carefully controlled.[4]
-
Side-reaction Products: Ring-brominated isomers, although less common under typical α-bromination conditions.
-
Reagent Residues: Byproducts from brominating agents (e.g., succinimide from NBS) or acidic residues (HBr).[7]
-
Solvents: High-boiling point reaction solvents such as acetic acid or DMF.[2]
Q2: Which purification method—recrystallization or column chromatography—is better for this compound?
This depends on the purity of your crude material.
-
Recrystallization is ideal when your crude product is already relatively pure (>90%) and crystalline. It is fast, economical, and scalable. Ethanol or mixed solvent systems like hexane/ethyl acetate are good starting points.[3][8]
-
Column Chromatography is necessary when the crude product is an oil or contains multiple, significant impurities.[6] It offers superior separation power but is more time-consuming and uses larger volumes of solvent.
The following decision tree can help guide your choice.
Caption: Decision tree for purification method selection.
Q3: What is the best way to choose a solvent for recrystallization?
The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) at room temperature and with heating.[8]
-
Rule of Thumb: "Like dissolves like." Since the target molecule has ester and ketone functionalities, solvents like ethanol or ethyl acetate are good candidates.[8]
-
Two-Solvent System: If no single solvent is ideal, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes) until the solution becomes cloudy (the saturation point). Allow it to cool slowly.[8]
Table 2: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Notes |
|---|---|---|
| Ethanol | 78 | Often a very effective single solvent for compounds of moderate polarity.[3] |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate / Hexane | 66-77 | A powerful and highly tunable two-solvent system.[8] |
| Acetone / Hexane | 56 | Another excellent two-solvent system; acetone is a very strong solvent.[8] |
| Toluene | 111 | Good for less polar compounds; high boiling point can be a drawback. |
Q4: Is this compound stable on silica gel during chromatography?
Generally, yes. However, α-haloketones are reactive electrophiles and can be sensitive to highly acidic or basic conditions.[4] Standard silica gel is slightly acidic. While decomposition is not typically a major issue for this specific compound during a standard, relatively quick flash column, prolonged exposure can lead to some degradation.
-
Pro-Tip: If you suspect decomposition is occurring, you can use silica gel that has been pre-treated with a base like triethylamine (by adding ~1% triethylamine to your eluent) or use a different stationary phase like neutral alumina. However, this is usually not necessary.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cool the crude reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing an equal volume of ethyl acetate and water.
-
If the reaction used bromine (Br₂), add a 10% aqueous sodium thiosulfate solution dropwise until the orange/brown color of bromine disappears.[5]
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization from Ethanol
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
Once fully dissolved, remove the flask from the heat source.
-
If the solution is colored, this is the point to perform an activated carbon treatment as described in the Troubleshooting Guide.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals under a vacuum.
Protocol 3: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 98:2 Hexane/EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin eluting with the non-polar solvent system, applying positive pressure. Collect fractions and monitor them by TLC.
-
Gradient (Optional): If needed, gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 Hexane/EtOAc) to elute the product.[9]
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
common side products in the synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of your target compound.
I. Understanding the Synthesis: Reaction Pathway and Key Challenges
The most common and efficient method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between 4-bromophenacyl bromide and an acetate source, such as sodium acetate or acetic acid in the presence of a non-nucleophilic base.
Diagram of the primary synthetic route for this compound.
While this reaction is generally straightforward, the presence of multiple reactive sites in the starting material, 4-bromophenacyl bromide, can lead to the formation of several side products. Understanding the origins of these impurities is crucial for effective troubleshooting and purification.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the common causes?
A1: An incomplete reaction is often due to several factors:
-
Poor quality of starting materials: Ensure your 4-bromophenacyl bromide is pure and your acetate source is anhydrous.
-
Insufficient reaction time or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inadequate mixing: Ensure efficient stirring, especially in heterogeneous mixtures.
-
Choice of solvent: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.
Q2: My final product is discolored (yellow or brown). What causes this?
A2: Discoloration is typically a sign of degradation or side reactions, often caused by excessive heat.[1] It is advisable to conduct the reaction at the lowest effective temperature and for the minimum time necessary. Impurities from the starting 4-bromophenacyl bromide can also contribute to a colored product.[2]
Q3: What is the white precipitate that forms during the reaction?
A3: The white precipitate is typically the salt byproduct of the reaction, such as sodium bromide if you are using sodium acetate as your acetate source.
Q4: Can I use a different base with acetic acid instead of using sodium acetate?
A4: Yes, a non-nucleophilic base like potassium carbonate can be used with acetic acid.[3] However, strongly basic nucleophiles should be avoided as they can promote side reactions like the Favorskii rearrangement.[4]
III. Troubleshooting Guide: Common Side Products and Their Mitigation
This section details the most common side products, their mechanisms of formation, and strategies to minimize their presence.
Unreacted Starting Material: 4-Bromophenacyl Bromide
-
Issue: The presence of unreacted 4-bromophenacyl bromide in the final product.
-
Identification: A distinct spot on the TLC plate that corresponds to the starting material.
-
Causality: Incomplete reaction due to factors mentioned in FAQ Q1.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Optimization: If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Using a slight excess of the acetate source can also drive the reaction to completion.
-
Purification: Unreacted 4-bromophenacyl bromide can usually be removed by recrystallization or column chromatography.
-
Hydrolysis Product: 4-Bromophenacyl Alcohol
-
Issue: Formation of 4-bromophenacyl alcohol as a significant byproduct.
-
Identification: A more polar spot on the TLC plate compared to the product.
-
Causality: This side product arises from the hydrolysis of either the starting 4-bromophenacyl bromide or the product ester. This is exacerbated by the presence of water in the reaction mixture, especially under basic conditions.[5] The mechanism involves the nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the carbonyl group or the alpha-carbon.[6]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
-
Control of Basicity: Avoid using an excessive amount of base.
-
Purification: 4-bromophenacyl alcohol is more polar than the desired ester and can be separated by column chromatography. A wash with a dilute sodium bicarbonate solution during the workup can help remove any acidic impurities but be mindful of potentially promoting hydrolysis of the product if contact time is prolonged.
-
Formation of 4-Bromophenacyl Alcohol via Hydrolysis.
Favorskii Rearrangement Product: 4-Bromophenylacetic Acid Derivatives
-
Issue: Formation of isomeric acid or ester derivatives.
-
Identification: Can be challenging to distinguish from the desired product by TLC alone. NMR and MS analysis are often required.
-
Causality: The Favorskii rearrangement is a known reaction of α-halo ketones in the presence of a base.[7] It involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative.[8][9]
-
Troubleshooting:
-
Base Selection: Use a mild, non-nucleophilic base. A salt of the carboxylic acid (e.g., sodium acetate) is generally preferred over strong bases like alkoxides.
-
Temperature Control: Lower reaction temperatures can disfavor this rearrangement.
-
Purification: These isomeric impurities are often difficult to separate from the desired product due to similar polarities. Careful column chromatography or recrystallization may be necessary.
-
Simplified Favorskii Rearrangement Pathway.
Summary of Common Side Products and Their Characteristics
| Side Product | Typical Cause | Key Prevention Strategy | Recommended Purification |
| Unreacted 4-Bromophenacyl Bromide | Incomplete reaction | Monitor reaction by TLC, use slight excess of acetate | Recrystallization, Column Chromatography |
| 4-Bromophenacyl Alcohol | Presence of water, excess base | Use anhydrous conditions, control basicity | Column Chromatography |
| Favorskii Rearrangement Products | Use of strong base | Use mild base (e.g., sodium acetate) | Careful Column Chromatography, Recrystallization |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromophenacyl bromide
-
Sodium acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-bromophenacyl bromide (1.0 eq) and anhydrous sodium acetate (1.2 eq).
-
Add anhydrous DMF to dissolve the reactants (approximately 5-10 mL per gram of 4-bromophenacyl bromide).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate to 10-20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
V. References
-
BenchChem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification. Retrieved from --INVALID-LINK--
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from --INVALID-LINK--
-
Favorskii rearrangement. (2023, December 28). In Wikipedia. Retrieved from --INVALID-LINK--
-
Thorat, Y., Mane, P., Jagdale, H., & Salunkhe, M. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. ORGANIC PREPARATIONS AND PROCEDURES INT., 18(3), 203-215.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from --INVALID-LINK--
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from --INVALID-LINK--
-
Burholt, M., & Baeumle, M. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the.... Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 16). Ketone halogenation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, October 30). 19.4: Reactions of Enols and Enolates. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Bromophenacyl bromide. Retrieved from --INVALID-LINK--
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Williamson Ether Synthesis with Phenacyl Bromides
Welcome to the technical support center for optimizing the Williamson ether synthesis, with a specific focus on the use of phenacyl bromides as alkylating agents. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial etherification reaction.
Introduction to the Reaction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alcohol (or phenol) and an organohalide.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3]
Phenacyl bromides (α-bromoacetophenones) are particularly useful electrophiles in this synthesis due to the enhanced reactivity of the α-carbon, which is activated by the adjacent carbonyl group. However, this increased reactivity can also lead to specific side reactions and challenges. This guide will help you navigate these complexities and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Williamson ether synthesis with phenacyl bromide?
A1: The success of this reaction hinges on several key factors:
-
Choice of Base: The base must be strong enough to completely deprotonate the starting alcohol or phenol to form the nucleophilic alkoxide/phenoxide.[3] However, an overly strong or sterically hindered base can promote side reactions like elimination.[4][5]
-
Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the alkoxide/phenoxide without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[1][6]
-
Reaction Temperature: Temperature control is critical. While heating can increase the reaction rate, excessive temperatures can lead to decomposition of reactants or products and promote undesirable side reactions.[1]
-
Purity of Reagents: The purity of the alcohol/phenol, phenacyl bromide, base, and solvent is paramount. Impurities can introduce competing nucleophiles or electrophiles, leading to a mixture of products.
Q2: I am not seeing any product formation. What are the likely causes?
A2: A complete lack of product formation can be due to several reasons:
-
Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate your alcohol or phenol. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient, whereas less acidic aliphatic alcohols typically require stronger bases like sodium hydride (NaH).[6][7]
-
Poor Nucleophile: The generated alkoxide or phenoxide might be sterically hindered, preventing it from effectively attacking the electrophilic carbon of the phenacyl bromide.[5]
-
Deactivated Electrophile: While phenacyl bromides are generally reactive, substituents on the aromatic ring can influence their electrophilicity.
-
Low Reaction Temperature: The reaction may simply be too slow at the temperature you are running it. A modest increase in temperature could initiate the reaction.
Q3: My reaction is producing a low yield of the desired ether. How can I improve it?
A3: Low yields are a common issue and can often be addressed by optimizing the reaction conditions:
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]
-
Competing Side Reactions: The most common side reaction is elimination, especially with secondary or tertiary alkyl halides.[8][9] With phenacyl bromides, other side reactions involving the enolate can occur.
-
Suboptimal Base or Solvent: Re-evaluating your choice of base and solvent can significantly impact the yield. See the troubleshooting section for more details.
-
Use of a Phase-Transfer Catalyst: For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can dramatically improve the reaction rate and yield by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase.[10][11]
Q4: I am observing the formation of multiple spots on my TLC plate. What are the possible side products?
A4: The formation of multiple products indicates the presence of side reactions. With phenacyl bromides, potential side products include:
-
Elimination Product: If there are β-hydrogens on the phenacyl bromide, base-catalyzed elimination can occur to form an α,β-unsaturated ketone.[4]
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1][6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions. The choice of solvent can influence the O/C alkylation ratio. For instance, switching from methanol to acetonitrile has been shown to improve the ratio of O-alkylation to C-alkylation.[12]
-
Self-Condensation of Phenacyl Bromide: Under strongly basic conditions, phenacyl bromide can undergo self-condensation reactions.
-
Hydrolysis of Phenacyl Bromide: If water is present in the reaction mixture, the phenacyl bromide can be hydrolyzed back to the corresponding phenacyl alcohol.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions, presented in a question-and-answer format.
Issue 1: Reaction is sluggish or incomplete.
Question: I am reacting a phenol with phenacyl bromide using potassium carbonate in acetone, but the reaction is very slow, even after prolonged heating. What can I do?
Answer: This is a classic scenario where reaction rate is the primary issue. Here’s a systematic approach to troubleshoot:
-
Increase Reaction Temperature: Gently increase the reflux temperature. However, be mindful that excessive heat can promote side reactions.
-
Change the Solvent: Acetone is a common solvent, but polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can significantly accelerate SN2 reactions.[1] They are better at solvating the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.
-
Employ a Stronger Base: While potassium carbonate is often sufficient for phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF will ensure complete and rapid deprotonation.[3][8]
-
Add a Phase-Transfer Catalyst (PTC): In a solid-liquid system like K₂CO₃ in an organic solvent, the reaction occurs at the interface. A PTC, such as tetrabutylammonium bromide (TBAB), can shuttle the phenoxide ion into the organic phase, dramatically increasing the reaction rate.[10][11]
Experimental Workflow: Phase-Transfer Catalyzed Williamson Ether Synthesis
Caption: Workflow for a phase-transfer catalyzed Williamson ether synthesis.
Issue 2: Significant formation of side products, particularly the elimination product.
Question: I am attempting to synthesize an ether from a substituted phenacyl bromide, but I am getting a significant amount of the corresponding α,β-unsaturated ketone. How can I suppress this elimination side reaction?
Answer: The formation of an elimination product is a classic competing pathway, especially with strong bases.[9] Here’s how to favor substitution over elimination:
-
Use a Weaker, Less Hindered Base: Strong, bulky bases favor elimination. For phenols, which are relatively acidic, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and less likely to promote elimination.[6][7]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the desired SN2 pathway.
-
Careful Selection of Reactants: While you are using a phenacyl bromide, if you were designing a synthesis for a different ether, remember that the Williamson ether synthesis works best with primary alkyl halides.[3][8] Secondary and tertiary alkyl halides are much more prone to elimination.[8][9]
Table 1: Base and Solvent Selection Guide for Phenols
| Base | Common Solvents | Advantages | Disadvantages |
| K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile, DMF | Mild, readily available, minimizes elimination.[6][7] | Can result in slower reaction rates. |
| NaH, KH | THF, DMF | Strong, ensures complete deprotonation, fast reaction rates.[6][8] | Can promote elimination and other side reactions.[4] |
| NaOH, KOH | Water, Ethanol | Inexpensive, effective for phenols.[6] | Protic solvents can slow SN2 reactions.[1] |
Issue 3: Difficulty in purifying the product.
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. The crude material is an oil/gum, and crystallization is difficult.
Answer: Purification can be challenging, especially if minor impurities are present. Here are some strategies:
-
Aqueous Work-up: A thorough aqueous work-up is crucial.
-
Chromatography: If crystallization fails, column chromatography is the most effective method for purification.[10] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely be effective.
-
Recrystallization: If you can get a solid, even an impure one, try recrystallization from a mixed solvent system. For example, dissolve the crude product in a small amount of a good solvent (like ethyl acetate) at an elevated temperature, and then add a poor solvent (like hexane) dropwise until the solution becomes cloudy.[13] Cooling should then induce crystallization of the pure product.
Logical Flow for Product Purification
Caption: A decision-making workflow for product purification.
Conclusion
The Williamson ether synthesis with phenacyl bromides is a powerful and versatile reaction. By understanding the underlying SN2 mechanism and the potential for competing side reactions, and by carefully selecting and optimizing your reaction conditions, you can consistently achieve high yields of your desired ether products. This guide provides a starting point for troubleshooting common issues, but remember that each specific reaction may require its own unique set of optimized conditions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jk-sci.com [jk-sci.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. researchgate.net [researchgate.net]
- 12. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 13. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: 2-(4-bromophenyl)-2-oxoethyl acetate
Welcome to the Technical Support Center for 2-(4-bromophenyl)-2-oxoethyl acetate (CAS 7500-37-0). This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability, proper storage, and effective use of this valuable reagent. As an α-halo ketone and a phenacyl ester, this compound exhibits specific reactivity that necessitates careful handling to maintain its integrity.
This document provides in-depth technical guidance in a question-and-answer format, addressing common challenges and offering troubleshooting solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent exposure to moisture and air. It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark location. For extended storage, refrigeration (2-8°C) is recommended.
Q2: What are the primary chemical hazards associated with this compound?
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] As an α-halo ketone, it is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents. Due to its reactivity as an α-halo ketone, it can also react with strong bases, nucleophiles, and some metals. It is crucial to avoid contact with these substances to prevent vigorous and potentially hazardous reactions.
Q4: What are the likely degradation pathways for this compound?
The two primary modes of degradation for this compound are hydrolysis of the acetate ester and reactions involving the α-bromo ketone moiety.
-
Hydrolysis: In the presence of moisture, the acetate ester can undergo hydrolysis to yield 2-bromo-1-(4-bromophenyl)ethan-1-one and acetic acid. This reaction can be accelerated by acidic or basic conditions.
-
Nucleophilic Substitution: The bromine atom at the alpha position to the ketone is susceptible to nucleophilic substitution. This makes the compound highly reactive towards various nucleophiles, which can be a desired reactivity in synthesis but a source of degradation during storage if contaminants are present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (yellowing or browning) | Exposure to light or air, leading to decomposition or polymerization. This is a known issue with brominated ketones. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). If discoloration is observed, the purity should be checked by an appropriate analytical method (e.g., NMR, HPLC) before use. |
| Inconsistent or poor yields in reactions | Degradation of the starting material due to improper storage or handling. The presence of hydrolysis products can interfere with the desired reaction. | Confirm the purity of the this compound before use. If degradation is suspected, it may be possible to purify the material by recrystallization, though purchasing a fresh batch is often the most reliable solution. |
| Formation of unexpected byproducts | Reaction with nucleophilic impurities in the solvent or other reagents. The α-bromo ketone is a potent electrophile. | Ensure all solvents and reagents are anhydrous and of high purity. Consider passing solvents through a drying agent like activated alumina before use. |
| Material appears clumped or wet | Absorption of moisture from the atmosphere due to improper sealing of the container. | Store the compound in a desiccator. If moisture absorption is suspected, the material can be dried under a high vacuum, but care should be taken as prolonged heating can cause decomposition. |
Visualizing Stability and Degradation
Understanding the structure and potential degradation pathways is key to proper handling.
Caption: Degradation of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
To ensure the integrity of this compound before use, a simple purity check can be performed using proton NMR.
-
Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The presence of significant peaks corresponding to acetic acid (singlet around 2.1 ppm) or 2-bromo-1-(4-bromophenyl)ethan-1-one (singlet for the CH₂Br protons) would indicate hydrolysis. The expected peaks for the pure compound should be the primary signals observed.
Protocol 2: General Handling Procedure for Reactions
Given the reactive nature of this α-halo ketone, the following procedure is recommended when using it in a chemical synthesis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Dry Solvents: Use anhydrous solvents to prevent hydrolysis.
-
Order of Addition: If the reaction involves a base, consider adding the this compound solution slowly to the reaction mixture containing the other reagents to control the reaction rate and minimize side reactions.
-
Temperature Control: Many reactions involving alkylating agents are exothermic. Maintain appropriate temperature control throughout the reaction.
-
Work-up: Quench the reaction appropriately and perform an aqueous work-up to remove any water-soluble byproducts.
Caption: Decision workflow for using the reagent.
References
methods for removing unreacted starting materials from 2-(4-bromophenyl)-2-oxoethyl acetate
Welcome to the technical support center for the purification of 2-(4-bromophenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document will address common challenges encountered during the removal of unreacted starting materials and byproducts.
Introduction to Purification Challenges
The synthesis of this compound, a valuable intermediate in pharmaceutical synthesis, often results in a crude product contaminated with unreacted starting materials such as 4'-bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethanone, as well as various side-products. The structural similarities between the desired product and these impurities can make purification a significant challenge. The choice of purification strategy is critical and depends on the specific impurities present and the scale of the reaction.
This guide provides a systematic approach to troubleshooting common purification issues, offering detailed protocols for recrystallization, column chromatography, and liquid-liquid extraction.
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed, validated protocols for the most effective methods to purify this compound.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
When to Use Recrystallization:
-
When the crude product is a solid.
-
When the impurities have significantly different solubility profiles from the product.
-
For large-scale purifications where chromatography is less practical.
Step-by-Step Protocol for Recrystallization from Ethanol:
-
Solvent Selection: Begin by selecting an appropriate solvent. Ethanol is a good starting point for many phenacyl esters.[1] A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Oiling out occurs. | The compound is insoluble in the hot solvent, or the melting point of the compound is below the boiling point of the solvent. | Add a co-solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly. |
| Low recovery of the product. | The compound is too soluble in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Colored impurities remain in crystals. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Method 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[2] It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.
When to Use Column Chromatography:
-
When recrystallization fails to provide the desired purity.
-
For separating non-crystalline, oily products.
-
When impurities have similar solubility but different polarity compared to the product.
Step-by-Step Protocol for Column Chromatography:
-
Adsorbent and Eluent Selection: Silica gel is the most common stationary phase for this type of compound. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A common starting eluent system is a 19:1 to 9:1 mixture of hexane:ethyl acetate.[3]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. |
| Broad or tailing bands. | Sample is not soluble in the eluent or the column is overloaded. | Use a more polar solvent to load the sample or reduce the amount of crude material loaded onto the column. |
Workflow for Column Chromatography Purification:
Caption: Workflow for purifying this compound via column chromatography.
Method 3: Liquid-Liquid Extraction
Liquid-liquid extraction is a useful work-up procedure to remove acidic or basic impurities from a reaction mixture.[4][5]
When to Use Liquid-Liquid Extraction:
-
As a preliminary purification step before recrystallization or chromatography.
-
To remove acidic or basic starting materials or byproducts.
Step-by-Step Protocol for an Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate.[4]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Drain the aqueous layer.
-
Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to remove any acidic impurities.[3] Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water and some polar organic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the partially purified product.
Troubleshooting Liquid-Liquid Extraction:
| Problem | Possible Cause | Solution |
| Emulsion forms at the interface. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. To break an emulsion, add a small amount of brine or allow it to stand for an extended period. |
| Poor separation of layers. | The densities of the two phases are too similar. | Add more of the organic solvent or brine to increase the density difference. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unreacted 4'-bromoacetophenone. Which purification method is best?
A1: Both recrystallization and column chromatography can be effective. If the concentration of the impurity is low, recrystallization from a suitable solvent like ethanol might be sufficient. For higher levels of contamination or if recrystallization is not effective, column chromatography using a hexane/ethyl acetate eluent system will provide a more definitive separation.
Q2: I have an oily crude product. Can I still use recrystallization?
A2: Recrystallization is only suitable for solid materials. If your product is an oil, column chromatography is the recommended method of purification. You could also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system should provide a good separation of your product and impurities on a TLC plate, with the product having an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate. You can adjust the ratio to achieve the desired separation.
Q4: Can I use other purification techniques?
A4: While the methods described are the most common, other techniques such as preparative HPLC could be used for very high purity requirements, although this is generally more expensive and less scalable.[6]
References
Technical Support Center: Selectivity in Nucleophilic Attack on 2-(4-bromophenyl)-2-oxoethyl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for controlling selectivity in nucleophilic attacks on the bifunctional substrate, 2-(4-bromophenyl)-2-oxoethyl acetate. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments effectively.
Understanding the Challenge: Competing Reaction Pathways
The substrate this compound presents two primary electrophilic sites susceptible to nucleophilic attack:
-
The Ketone Carbonyl Carbon (C=O): Attack at this site leads to nucleophilic addition, a common reaction for ketones.[1]
-
The α-Carbon (adjacent to the carbonyl): This carbon is activated by the adjacent carbonyl group and bears a good leaving group (acetate). Attack here results in a nucleophilic substitution (SN2) reaction.[2][3]
The primary challenge is to direct the incoming nucleophile to the desired site, avoiding the formation of a product mixture that complicates purification and reduces yield.
Caption: Competing nucleophilic attack pathways on the target substrate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: "My reaction is producing a mixture of the α-substituted product and a complex byproduct mixture, leading to low yield of the desired compound. How can I improve selectivity for the SN2 pathway?"
This is the most common issue and typically stems from the nucleophile acting as a base or preferentially attacking the carbonyl carbon.
Root Cause Analysis:
-
Nucleophile Basicity: If the nucleophile is too basic, it can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions instead of substitution. Basicity refers to a nucleophile's ability to accept a proton.[4][5]
-
Hard vs. Soft Nucleophiles (HSAB Theory): The carbonyl carbon is a "hard" electrophilic center, while the α-carbon is a "softer" center. "Hard" nucleophiles (e.g., hydroxide, alkoxides) preferentially attack the hard carbonyl carbon, while "soft" nucleophiles (e.g., thiolates, iodide) favor the soft α-carbon.[6]
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction pathway.[7]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low selectivity.
Recommended Actions & Protocols:
-
Optimize the Nucleophile:
-
Principle: Choose a nucleophile with high nucleophilicity but low basicity.[8] Nucleophilicity is a kinetic measure of how fast a nucleophile attacks an electrophile, whereas basicity is a thermodynamic measure.[5][6]
-
Protocol: If using an oxygen-based nucleophile (e.g., an alcohol to make an ether), convert it to its conjugate base using a non-hindered, but not excessively strong, base. For example, use NaH cautiously at 0 °C to deprotonate an alcohol just before adding the substrate.[9] For sulfur or halide nucleophiles, which are generally soft, this is less of an issue.
-
-
Control Reaction Temperature:
-
Principle: Nucleophilic addition to the carbonyl is often faster and more reversible than the SN2 reaction. Lowering the temperature can favor the thermodynamically more stable SN2 product. High temperatures can also promote elimination side reactions.[9]
-
Protocol: Set up the reaction in a cooling bath (ice-salt or dry ice-acetone) to maintain a temperature between -10 °C and 0 °C. Add the nucleophile dropwise to control any potential exotherm.[7]
-
-
Select the Right Solvent:
-
Principle: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions.[10] They solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[5][11]
-
Protocol: Ensure your chosen solvent is anhydrous.[7] The presence of water can lead to unwanted hydrolysis of the ester group.[12] Use freshly dried solvents for best results.
-
| Parameter | Recommendation for SN2 Selectivity | Rationale |
| Nucleophile | Soft, non-basic (e.g., RS⁻, I⁻, N₃⁻) | Favors attack at the soft α-carbon over the hard carbonyl carbon. |
| Temperature | Low (-10 °C to 25 °C) | Slows down competing carbonyl addition and potential elimination reactions. |
| Solvent | Polar Aprotic (DMF, Acetone, acetonitrile) | Enhances nucleophilicity by not solvating the anionic nucleophile.[13] |
| Leaving Group | Good (e.g., OTs, OMs, Br, I) | Acetate is moderate. For sluggish reactions, consider a substrate with a better leaving group. |
Question 2: "The reaction is very slow or doesn't proceed to completion, even with a good nucleophile. How can I increase the reaction rate without sacrificing selectivity?"
Root Cause Analysis:
-
Poor Leaving Group: The acetate group is a moderate leaving group. Its effectiveness is tied to the pKa of its conjugate acid, acetic acid (~4.76). A better leaving group is the conjugate base of a stronger acid.
-
Steric Hindrance: While the α-carbon is secondary, the adjacent bulky 4-bromophenyl group can cause some steric hindrance, slowing the SN2 attack.
-
Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[7][9]
Recommended Actions & Protocols:
-
Modify the Substrate for a Better Leaving Group:
-
Principle: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Replacing the acetate with a sulfonate ester (tosylate, mesylate) or a halide (bromide) will significantly accelerate the reaction.
-
Protocol - Synthesis of 2-bromo-1-(4-bromophenyl)ethanone: A common precursor with a better leaving group (Br⁻) can be synthesized from 1-(4-bromophenyl)ethanone using reagents like N-bromosuccinimide (NBS).[14][15] This α-bromoketone is significantly more reactive towards SN2 displacement.[3]
-
-
Use an Additive/Catalyst:
-
Principle: A phase-transfer catalyst can be effective for reactions with poor solubility or when using a salt as the nucleophile (e.g., NaN₃, KCN). In some cases, a Lewis acid might activate the carbonyl group, but this can inadvertently favor attack at the carbonyl, so it should be used with caution.[16]
-
Protocol: For a reaction between an aqueous solution of a nucleophilic salt and the substrate in an organic solvent, add 1-5 mol% of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).
-
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard or organolithium reagent as the nucleophile? A: It is highly inadvisable if you want α-substitution. These are extremely strong, hard nucleophiles and bases. They will rapidly and irreversibly attack the ketone carbonyl.[1][17]
Q2: My main impurity is 1-(4-bromophenyl)ethan-1,2-diol. What causes this? A: This is a classic sign of saponification (hydrolysis) of the acetate ester followed by reduction of the ketone, or a related pathway. The likely cause is the presence of water and a base. Ensure your reaction is run under strictly anhydrous conditions and that your base (if used) is not generating hydroxide in situ.[17]
Q3: How does the 4-bromophenyl group influence the reaction? A: The phenyl ring and the carbonyl group are in conjugation. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the α-carbon to nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[2][3] The bromine atom has a minor electronic effect but primarily adds molecular weight and can be used for subsequent cross-coupling reactions.
Q4: Is it possible to selectively attack the ester carbonyl instead? A: Yes, this is essentially a hydrolysis or transesterification reaction. To favor this, you would use conditions that promote nucleophilic acyl substitution, such as using a strong base like NaOH (saponification) or an acid catalyst with an alcohol.[17] This is the opposite of what is typically desired when aiming for α-substitution.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. idc-online.com [idc-online.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chadsprep.com [chadsprep.com]
- 11. reddit.com [reddit.com]
- 12. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 13. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 14. asianpubs.org [asianpubs.org]
- 15. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the work-up and isolation of 2-(4-bromophenyl)-2-oxoethyl acetate products
Welcome to the technical support center for challenges related to the synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate. This guide is designed for researchers, chemists, and drug development professionals who may encounter difficulties during the critical work-up and isolation phases of this important synthetic intermediate. As an α-haloketone and an ester, this molecule presents unique stability and purification challenges. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these complexities and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurities are highly dependent on your synthetic route, but typically originate from unreacted starting materials or side reactions. Common impurities may include:
-
Unreacted Starting Materials: Primarily 2-bromo-1-(4-bromophenyl)ethanone (the α-bromoketone precursor) or unreacted acetate sources.[1]
-
Hydrolysis Products: The ester linkage is susceptible to both acidic and basic hydrolysis, which can occur during aqueous work-up.[2] This can lead to the formation of 2-hydroxy-1-(4-bromophenyl)ethanone or 4-bromobenzoic acid under harsher conditions.
-
Side-Products: The α-haloketone moiety is a potent electrophile and can react with various nucleophiles.[3] Depending on the reaction conditions, this can lead to byproducts from reactions with solvents or other reagents.
Q2: My final product is a yellow oil, but literature suggests it can be a solid. Is this a problem?
A: Not necessarily, but it often indicates the presence of impurities. While some related compounds are described as oils, the physical state is highly dependent on purity.[1] Trace amounts of residual solvents or side-products can act as a eutectic contaminant, preventing the product from crystallizing. If high purity has been confirmed by analytical methods (e.g., NMR, HPLC), the oily state may be acceptable. However, if crystallization is desired for easier handling and improved stability, further purification is recommended.
Q3: How stable is the ester functional group during a standard aqueous work-up?
A: The ester bond is sensitive to both acidic and basic conditions, particularly at elevated temperatures.[2] A vigorous wash with strong acids or bases (e.g., >1M HCl or NaOH) can lead to significant hydrolysis. It is crucial to use mild conditions, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acid, and to perform washes promptly and without excessive heating.[2]
Q4: Can the α-bromoketone functionality cause problems during work-up or purification?
A: Absolutely. The α-carbon is highly electrophilic, making the molecule susceptible to nucleophilic attack.[3] Furthermore, α-haloketones can be unstable, particularly on acidic surfaces like standard silica gel, which can promote decomposition or side reactions.[4] This reactivity necessitates careful handling and selection of purification methods to avoid product loss.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the work-up and purification of this compound.
Guide 1: Issues During Aqueous Work-up & Extraction
Problem: Low yield of crude product after extraction.
-
Potential Cause 1: Incomplete Extraction. The product may have moderate polarity, leading to partial solubility in the aqueous phase, especially if polar organic co-solvents like THF or acetone are not fully removed prior to work-up.
-
Solution: Ensure the reaction solvent is fully removed via rotary evaporation if it is water-miscible.[5] Use a reliable organic solvent for extraction like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[6] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large-volume extraction to maximize recovery. The combined organic layers should then be washed with brine to remove dissolved water.[6]
-
-
Potential Cause 2: Hydrolysis of the Ester. As discussed in the FAQs, aggressive pH conditions during the wash steps can cleave the ester.
-
Solution: Neutralize the reaction mixture carefully. Use saturated sodium bicarbonate (NaHCO₃) solution for neutralizing acids, as it is a weak base.[2] If an acidic wash is required to remove basic impurities, use a dilute solution (e.g., 0.5M HCl) and perform the wash quickly at a low temperature (e.g., in an ice bath).
-
-
Potential Cause 3: Emulsion Formation. A stable emulsion between the aqueous and organic layers can form, trapping the product and making separation difficult.
-
Solution:
-
Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.
-
Allow the mixture to stand for an extended period (15-30 minutes) without agitation.
-
For small-scale reactions, the mixture can be transferred to a centrifuge tube and spun to separate the layers.
-
-
Guide 2: Purification by Column Chromatography
The α-keto ester structure of the target compound makes it moderately polar. A Hexane/Ethyl Acetate solvent system is typically a good starting point for purification via silica gel chromatography.[1][6]
-
Sample Prep: Dissolve a small amount of crude material in ethyl acetate or dichloromethane.
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Eluent Test: Develop the plate in a TLC chamber with a starting eluent of 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc).
-
Analysis: Visualize the plate under a UV lamp. Ideally, the product spot should have a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation on a column.[1]
-
Optimization: Adjust the ethyl acetate concentration up or down to achieve the target Rf value.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not moving off the baseline (Rf = 0). | The eluent is not polar enough to move the compound.[1] | Increase the polarity by gradually increasing the percentage of ethyl acetate in the eluent system. Try a 20% or 30% EtOAc/Hexane mixture. |
| Product streaks down the column. | The column is overloaded with crude material; the compound is sparingly soluble in the eluent, causing it to crash out on the column. | Use a larger diameter column or reduce the amount of material loaded. Ensure the crude product is fully dissolved in a minimal amount of solvent before loading. |
| Poor separation of product from a close-running impurity. | The chosen eluent system does not provide sufficient resolution. | Try a different solvent system. A Dichloromethane/Hexane system can sometimes provide different selectivity.[1] Ensure a slow flow rate and proper column packing. |
| Low recovery of product from the column; new spots appear on TLC of fractions. | The product is degrading on the acidic silica gel. α-Haloketones can be sensitive to prolonged exposure to silica.[4] | 1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (NEt₃) to neutralize acidic sites before packing the column. 2. Work Quickly: Do not let the product sit on the column for an extended period. 3. Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina. |
Guide 3: Purification by Recrystallization
Recrystallization is an excellent method for achieving high purity if a suitable solvent can be found.
Problem: The product "oils out" instead of forming crystals.
-
Potential Cause 1: High Impurity Level. Significant amounts of impurities can inhibit crystal lattice formation.
-
Solution: First, pass the crude material through a short plug of silica gel with an optimized eluent (e.g., 15% EtOAc/Hexane) to remove the bulk of impurities. Concentrate the resulting solution and then attempt recrystallization.
-
-
Potential Cause 2: Solvent is too good. The product is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol or isopropanol) while hot. Then, add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Reheat gently to clarify and then allow to cool slowly.[1]
-
-
Potential Cause 3: Cooling is too rapid. Fast cooling promotes oiling out rather than slow crystal growth.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. After crystal growth begins, the flask can be moved to an ice bath to maximize yield.[1]
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, scratch the inner wall of the flask or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[7]
-
Drying: Dry the crystals under vacuum.
Visual Workflows
General Work-up and Extraction Workflow
Caption: Standard experimental workflow for the work-up of this compound.
Purification Strategy Decision Tree
Caption: Decision workflow for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. academic.oup.com [academic.oup.com]
- 7. scienceopen.com [scienceopen.com]
Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 2-(4-bromophenyl)-2-oxoethyl acetate
This guide provides an in-depth analysis and comparative characterization of 2-(4-bromophenyl)-2-oxoethyl acetate, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will explore the causal relationships behind the observed spectral data, compare NMR with other analytical techniques, and contextualize the findings against structurally similar compounds.
Introduction: The Imperative of Structural Verification
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. This compound, an α-acetoxy ketone, possesses multiple functional groups—a ketone, an ester, and a substituted aromatic ring—whose electronic environments can influence one another. NMR spectroscopy stands as the gold standard for elucidating such detailed molecular architecture in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a robust framework for its identification and purity assessment.
Experimental Workflow: Acquiring High-Fidelity NMR Data
The foundation of reliable spectral interpretation is a meticulously executed experimental protocol. The following procedure ensures high-quality data acquisition.
Experimental Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak in both ¹H (δ ≈ 7.26 ppm) and ¹³C (δ ≈ 77.16 ppm) spectra.[1][2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube and cap securely.
-
-
Spectrometer Setup and Data Acquisition :
-
The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[3]
-
(Optional but Recommended) For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a quantitative and qualitative map of the proton environments within the molecule. For this compound, we anticipate three distinct signals corresponding to the aromatic, methylene, and methyl protons.
References
A Comparative Guide to the Reactivity of α-Haloketones and the Unique Profile of 2-(4-Bromophenyl)-2-oxoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-haloketones are renowned as versatile intermediates, pivotal in the construction of a wide array of molecular architectures, particularly in medicinal chemistry for the synthesis of heterocyclic compounds.[1][2] Their reactivity is a subject of considerable interest, as it dictates their utility in various synthetic transformations. This guide provides an in-depth comparison of the reactivity of 2-(4-bromophenyl)-2-oxoethyl acetate, an α-acetoxyketone, with its α-haloketone counterparts (iodo, bromo, chloro, and fluoro derivatives). We will delve into the electronic and mechanistic factors that govern their reactivity, supported by experimental insights and protocols.
The Underlying Principles of α-Haloketone Reactivity
The chemical behavior of an α-haloketone is primarily dictated by the interplay of two key factors: the inductive effect of the carbonyl group and the nature of the halogen substituent, which influences its ability to function as a leaving group.
-
Inductive Effect and Electrophilicity: The presence of the electron-withdrawing carbonyl group significantly enhances the polarity of the adjacent carbon-halogen (C-X) bond. This inductive effect increases the electron deficiency at the α-carbon, rendering it highly susceptible to nucleophilic attack.[1] Consequently, α-haloketones are potent alkylating agents, exhibiting markedly enhanced reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to their corresponding alkyl halide analogs.[1][3] For instance, chloroacetone reacts with potassium iodide in acetone a staggering 36,000 times faster than 1-chloropropane.[3]
-
Leaving Group Ability: The rate of an SN2 reaction is critically dependent on the stability of the leaving group.[4][5] An ideal leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure.[6][7] For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This trend is inversely related to the strength of the C-X bond and the basicity of the halide ion. Iodide, being the largest and least basic, is the best leaving group, while fluoride, with its strong C-F bond and higher basicity, is the poorest.[6]
Comparing Leaving Group Potential: Halides vs. Acetate
To objectively compare the reactivity of this compound with α-haloketones, we must first establish the position of the acetate ion (OAc⁻) within the leaving group hierarchy. This can be effectively gauged by comparing the pKₐ values of the conjugate acids of the respective leaving groups. A lower pKₐ of the conjugate acid corresponds to a weaker base and, therefore, a better leaving group.[7][8]
| Leaving Group | Conjugate Acid | pKₐ of Conjugate Acid | Leaving Group Ability |
| I⁻ | HI | -10 | Excellent |
| Br⁻ | HBr | -9 | Very Good |
| Cl⁻ | HCl | -7 | Good |
| OAc⁻ | CH₃COOH | 4.8 | Moderate |
| F⁻ | HF | 3.2 | Poor |
Table 1: Comparison of Leaving Group Ability Based on Conjugate Acid pKₐ Values.[9]
As the data indicates, the acetate ion is a significantly weaker leaving group than iodide, bromide, and chloride ions. Acetic acid is a much weaker acid than the hydrohalic acids (HI, HBr, HCl), meaning acetate is a stronger base than the corresponding halide ions.[6][10] However, acetate is a better leaving group than fluoride, as acetic acid is a stronger acid than hydrofluoric acid.[10] This places the reactivity of α-acetoxyketones, such as this compound, in a unique position—less reactive than their iodo, bromo, and chloro counterparts in SN2 reactions, but potentially more reactive than α-fluoroketones.
Reactivity in Key Synthetic Transformations
The differences in leaving group ability translate directly to varying reactivity profiles in common synthetic applications of α-halo and α-acetoxyketones.
In SN2 reactions, a nucleophile attacks the electrophilic α-carbon, displacing the leaving group in a single, concerted step.[11] Due to the superior leaving group ability of bromide and chloride, α-bromo and α-chloroketones are generally the reagents of choice for efficient SN2 reactions.
Typical Reactivity Order in SN2 Reactions: R-CO-CH₂-I > R-CO-CH₂-Br > R-CO-CH₂-Cl > R-CO-CH₂-OAc > R-CO-CH₂-F
This reactivity trend makes α-bromoketones, like 2-bromoacetophenone, highly effective substrates for reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates, to form diverse heterocyclic structures and other valuable intermediates.[12] this compound, with its less competent acetate leaving group, would be expected to react more slowly under identical conditions or require more forcing conditions (e.g., higher temperatures) to achieve comparable yields.
The Hantzsch thiazole synthesis, a classic reaction involving the condensation of an α-haloketone with a thioamide, provides an excellent platform for comparing reactivity.[2][13]
Caption: General workflow for the Hantzsch thiazole synthesis.
The first and rate-determining step is the nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, displacing the halide.[14] The superior leaving group ability of bromide makes α-bromoketones highly efficient in this synthesis, often proceeding to completion in minutes at elevated temperatures.[15] In contrast, using this compound would likely result in a significantly slower reaction rate.
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones possessing an enolizable α'-proton, which leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[16][17][18] The mechanism involves the formation of a cyclopropanone intermediate.[19]
Caption: Mechanism of the Favorskii Rearrangement.
This reaction is most commonly observed with α-chloro and α-bromo ketones.[20] While α-acetoxyketones can potentially undergo this rearrangement, the poorer leaving group ability of acetate can make the initial intramolecular SN2 step (the formation of the cyclopropanone) less favorable, potentially leading to competing side reactions like elimination, especially with stronger bases.[21]
The Unique Profile of this compound
While its reactivity in SN2-type reactions is attenuated compared to its α-bromo and α-chloro analogs, this compound offers distinct advantages:
-
Stability: α-Acetoxyketones are generally more stable and less lachrymatory than their α-bromo and α-chloro counterparts, making them easier and safer to handle and store.[21] α-Bromoketones, in particular, can be potent lachrymators and are often less stable over long periods.
-
Controlled Reactivity: The moderate reactivity of the acetate leaving group can be advantageous in complex syntheses where selectivity is crucial. It may allow for transformations at other sites of a molecule without affecting the α-acetoxyketone moiety. A subsequent, more forceful step can then be used to activate the α-position.
-
Alternative Synthetic Access: These compounds are typically synthesized by reacting an α-bromoketone with a carboxylate salt, providing a straightforward route to their preparation.[22][23]
Experimental Protocol: Comparative Synthesis of a 2-Aminothiazole
To empirically compare the reactivity, one could perform a parallel synthesis of 4-(4-bromophenyl)thiazol-2-amine using both 2-bromo-1-(4-bromophenyl)ethanone and this compound.
Objective: To compare the reaction rate and yield of a Hantzsch thiazole synthesis using an α-bromoketone versus an α-acetoxyketone.
Materials:
-
Reaction 1: 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv)
-
Reaction 2: this compound (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (solvent)
Procedure:
-
Set up two separate round-bottom flasks, each equipped with a reflux condenser.
-
To Flask 1, add 2-bromo-1-(4-bromophenyl)ethanone and thiourea in ethanol.
-
To Flask 2, add this compound and thiourea in ethanol.
-
Heat both reaction mixtures to reflux (approx. 78 °C).
-
Monitor the progress of each reaction at 15-minute intervals using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting ketone), cool the reaction mixtures to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Determine the yield and purity of the 4-(4-bromophenyl)thiazol-2-amine from each reaction.
Expected Outcome: Reaction 1, with the α-bromoketone, is expected to proceed to completion significantly faster and potentially give a higher yield within a shorter timeframe than Reaction 2. This experiment would provide direct, quantitative data on the superior reactivity of the α-bromoketone in this specific transformation.
Conclusion
The reactivity of α-haloketones in nucleophilic substitution reactions is a direct function of the leaving group's ability, following the established trend of I > Br > Cl > F. This compound, as an α-acetoxyketone, possesses a leaving group of moderate ability, placing its reactivity between that of α-chloroketones and α-fluoroketones. While this attenuated reactivity makes it a less common choice for rapid SN2 reactions like the Hantzsch synthesis or rearrangements like the Favorskii, it offers advantages in terms of stability and handling. The choice between an α-haloketone and an α-acetoxyketone is therefore a strategic one, dictated by the specific requirements of the synthetic target, including the need for high reactivity, selectivity, or reagent stability.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Leaving_group [chemeurope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. youtube.com [youtube.com]
- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 16. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. adichemistry.com [adichemistry.com]
- 19. drhnsp.org [drhnsp.org]
- 20. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(4-bromophenyl)-2-oxoethyl acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth comparison of analytical methodologies for the validation of quantifying 2-(4-bromophenyl)-2-oxoethyl acetate, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a framework for selecting the most appropriate technique for your specific analytical needs. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][6] It is a cornerstone of good manufacturing practices (GMP) and a regulatory necessity to ensure product quality, safety, and efficacy.[1][7] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.
The updated ICH Q2(R2) guidelines, along with the complementary Q14 guideline on analytical procedure development, provide a harmonized international framework for analytical method validation.[8][2][7][9] These guidelines emphasize a science and risk-based approach to developing and maintaining analytical procedures.[2]
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, from initial planning to final reporting.
Caption: Workflow for Analytical Method Validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Specificity | High | Very High | High |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | Lower | Very Low | Higher |
| Limit of Quantitation (LOQ) | Lower | Very Low | Higher |
| Analysis Time per Sample | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Sample Preparation | Moderate | Often requires derivatization | Minimal |
| Destructive to Sample | Yes | Yes | No |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds, making it well-suited for this compound.[10][11] Its high precision and accuracy are advantageous for routine quality control.[7][12]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is typically chosen for its versatility in retaining moderately polar organic compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The ratio is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, like trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of any acidic functional groups.[13]
-
Detection: UV detection is selected based on the presence of a chromophore (the aromatic ring and carbonyl group) in the analyte, which allows for sensitive detection at a specific wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14] For this compound, which is amenable to GC analysis, this method offers excellent specificity due to the combination of chromatographic separation and mass spectral data.[15]
Causality Behind Experimental Choices:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is often used for the analysis of a broad range of organic compounds.
-
Injection Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte introduced onto the column.
-
Mass Spectrometry: Electron ionization (EI) provides reproducible fragmentation patterns that can be used for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for quantitative analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[16][17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[18]
Causality Behind Experimental Choices:
-
Internal Standard: An internal standard with a known concentration and purity, and with signals that do not overlap with the analyte's signals, is crucial for accurate quantification.[16]
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: Parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei, which is essential for accurate integration.
Experimental Protocols for Method Validation
The following protocols are based on ICH Q2(R2) guidelines and represent a self-validating system for each analytical technique.[6][20]
Validation Workflow Diagram
Caption: Interrelationship of Analytical Method Validation Parameters.
Protocol 1: HPLC-UV Method Validation
-
Specificity:
-
Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), a standard solution of this compound, and a sample solution.
-
Demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to show that the method can resolve the analyte from its degradation products.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 80% to 120% of the nominal concentration).[21]
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
-
Range:
-
The range is established based on the linearity, accuracy, and precision data.[20] It is the interval between the upper and lower concentrations for which the method has been demonstrated to be suitable.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with at least three replicates at each level.
-
Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.[22]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD should meet the predefined acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Robustness:
-
Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability parameters and the assay results to assess the method's reliability under these varied conditions.
-
Protocol 2: GC-MS Method Validation
The validation parameters for GC-MS are similar to those for HPLC-UV. Key differences in the experimental execution are highlighted below.
-
Specificity: In addition to retention time, the mass spectrum of the analyte in the sample should match that of the standard.
-
Linearity, Range, Accuracy, and Precision: The principles are the same as for HPLC.
-
LOD and LOQ: Due to the higher sensitivity of MS detection, particularly in SIM mode, the LOD and LOQ are expected to be lower than for HPLC-UV.
-
Robustness: Parameters to vary include injector temperature, oven temperature ramp rate, and carrier gas flow rate.
Protocol 3: qNMR Method Validation
-
Specificity: The ¹H NMR spectrum should show well-resolved signals for both the analyte and the internal standard, free from interference from other components in the sample matrix.
-
Linearity: Prepare a series of solutions with varying concentrations of the analyte and a fixed concentration of the internal standard. Plot the ratio of the integral of the analyte's signal to the integral of the internal standard's signal against the analyte concentration.
-
Accuracy and Precision: Prepare multiple samples at different concentration levels and analyze them. The accuracy is determined by comparing the measured concentration to the known concentration. Precision is assessed by the RSD of the measurements.
-
LOD and LOQ: These are typically higher for qNMR compared to chromatographic methods and are determined by the signal-to-noise ratio of the analyte's signals.
-
Robustness: Investigate the effect of variations in acquisition parameters such as the number of scans and the relaxation delay.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound should be a well-considered decision based on the specific requirements of the analysis.
-
HPLC-UV is a reliable and robust workhorse for routine quality control, offering a good balance of performance and cost-effectiveness.
-
GC-MS provides superior specificity and sensitivity, making it an excellent choice for trace analysis and for confirming the identity of the analyte, especially in complex matrices.
-
qNMR is a powerful primary method that can be used for the certification of reference materials and for obtaining highly accurate quantitative data without the need for a specific reference standard of the analyte.
Ultimately, a thorough validation of the chosen method in accordance with international guidelines is essential to ensure the generation of reliable and defensible analytical data, thereby safeguarding product quality and patient safety.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. benchchem.com [benchchem.com]
- 11. Drug Quantification by Simultaneous HPLC Analysis | Fine Chemical Engineering [ojs.wiserpub.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. emerypharma.com [emerypharma.com]
- 18. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 20. youtube.com [youtube.com]
- 21. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Spectroscopic Guide to 2-(4-bromophenyl)-2-oxoethyl acetate and its Analogs
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel compounds and synthetic intermediates is paramount. Phenacyl esters, such as 2-(4-bromophenyl)-2-oxoethyl acetate, serve as crucial building blocks in the synthesis of various heterocyclic compounds and pharmacologically active agents.[1] A comprehensive understanding of their spectroscopic characteristics is essential for reaction monitoring, quality control, and the establishment of structure-activity relationships.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its key analogs. By examining the subtle yet significant shifts in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of how structural modifications influence electronic and vibrational properties. We will delve into the causality behind experimental choices and provide self-validating, detailed protocols to ensure data integrity and reproducibility.
Part 1: Spectroscopic Techniques at a Glance
Before dissecting the spectra of our target compounds, it's crucial to understand the structural information each technique provides:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) within a molecule. It provides detailed information about the chemical environment of each atom, revealing the carbon-hydrogen framework, connectivity, and the electronic effects of neighboring functional groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which induces vibrational excitations in its covalent bonds.[2][3] The resulting spectrum is a unique molecular "fingerprint," clearly identifying the presence of specific functional groups, such as carbonyls (C=O), esters (C-O), and aromatic rings (C=C).[3][4]
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure and the relative stability of its components.[5]
Part 2: Spectroscopic Profile of the Parent Compound: this compound
While direct, published spectral data for this compound is sparse, its spectroscopic profile can be reliably predicted based on foundational principles and data from closely related analogs.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~ 7.85-7.95 ppm (d, 2H): These two protons are on the bromophenyl ring, ortho to the carbonyl group. The electron-withdrawing nature of the carbonyl group deshields them, shifting them downfield. They appear as a doublet due to coupling with the meta protons.
-
δ ~ 7.60-7.70 ppm (d, 2H): These are the two protons on the bromophenyl ring, meta to the carbonyl group. They are less deshielded than the ortho protons and appear as a doublet from coupling to the ortho protons.
-
δ ~ 5.40 ppm (s, 2H): This singlet corresponds to the two methylene protons (-CH₂-) situated between the carbonyl group and the acetate ester oxygen. The proximity to two electron-withdrawing groups (carbonyl and ester oxygen) causes a significant downfield shift.
-
δ ~ 2.25 ppm (s, 3H): This singlet represents the three methyl protons (-CH₃) of the acetate group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~ 190 ppm: Ketone Carbonyl (C=O).
-
δ ~ 169-170 ppm: Ester Carbonyl (O-C=O).
-
δ ~ 132-133 ppm: Aromatic C-Br.
-
δ ~ 132 ppm: Aromatic CH (meta to carbonyl).
-
δ ~ 130 ppm: Aromatic CH (ortho to carbonyl).
-
δ ~ 129-130 ppm: Aromatic Quaternary Carbon (attached to carbonyl).
-
δ ~ 66 ppm: Methylene Carbon (-CH₂-).
-
δ ~ 21 ppm: Methyl Carbon (-CH₃).
Predicted Key FT-IR Absorptions (KBr Pellet or ATR)
-
~1750-1760 cm⁻¹ (Strong): This sharp, intense peak is characteristic of the ester carbonyl (C=O) stretch.
-
~1690-1700 cm⁻¹ (Strong): This absorption corresponds to the ketone carbonyl (C=O) stretch, which is conjugated with the aromatic ring, lowering its frequency compared to a simple aliphatic ketone.
-
~1585 cm⁻¹ (Medium): Aromatic C=C stretching vibration.
-
~1220-1240 cm⁻¹ (Strong): C-O stretching of the acetate group, a highly characteristic band for esters.
Predicted Mass Spectrometry Fragmentation
Upon electron ionization, the molecular ion (M⁺) for C₁₀H₉BrO₃ would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be present. Key fragmentation pathways would include:
-
Loss of the acetoxy group (-OCOCH₃): Leading to the stable 4-bromophenacylium cation.
-
Cleavage at the C-C bond between the carbonyls.
-
Formation of the 4-bromobenzoyl cation (m/z 183/185).
Part 3: Comparative Analysis with Key Analogs
The electronic effects of substituents on the phenyl ring significantly influence the spectroscopic properties of these molecules. Here, we compare the parent compound with its 4-chloro, 4-nitro, and 4-methyl analogs.
| Compound | Key ¹H NMR Shifts (ppm, CDCl₃) | Key IR Frequencies (cm⁻¹) |
| Ar-H (ortho to C=O) | -CH₂- | |
| This compound (Predicted) | ~7.85-7.95 | ~5.40 |
| 2-(4-chlorophenyl)-2-oxoethyl acetate [6] | ~7.90-8.00 | ~5.38 |
| 2-(4-nitrophenyl)-2-oxoethyl acetate [7] | ~8.30-8.40 | ~5.50 |
| 2-oxo-2-(p-tolyl)ethyl acetate | ~7.80-7.90 | ~5.35 |
Analysis of Trends:
-
¹H NMR: The chemical shift of the aromatic protons ortho to the carbonyl group is highly sensitive to the para-substituent. The strongly electron-withdrawing nitro group (-NO₂) in the 4-nitro analog causes the most significant downfield shift (~8.3-8.4 ppm) due to intense deshielding. Conversely, the electron-donating methyl group (-CH₃) in the p-tolyl analog results in a slight upfield shift compared to the bromo and chloro analogs. The methylene (-CH₂-) protons follow a similar trend.
-
FT-IR: The frequency of the ketone carbonyl stretch is also influenced by the para-substituent. Electron-withdrawing groups like -NO₂ increase the bond order of the C=O bond through resonance, shifting its stretching frequency to a higher wavenumber (~1705 cm⁻¹). Electron-donating groups like -CH₃ have the opposite effect, lowering the frequency (~1690 cm⁻¹). The ester carbonyl is less affected by the phenyl substituent as it is not directly conjugated.
Part 4: Experimental Protocols and Workflows
Achieving high-quality, reproducible spectroscopic data is contingent on meticulous sample preparation and standardized instrument parameters.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial.[8] For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.[8]
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring regions of interest.[9][10]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][11] The final sample depth should be approximately 4-5 cm.[12]
-
Data Acquisition: Insert the sample into the spectrometer. The instrument will perform a series of automated or manual steps:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[8]
-
Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.[8]
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H).
-
Acquisition: Standard pulse programs are used to acquire the free induction decay (FID), typically using 8-16 scans for a routine ¹H spectrum.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a "background" spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[13]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[3]
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14] The sample must be free of non-volatile materials, salts, or strong acids/bases.[14][15]
-
System Parameters:
-
Injector: Typically set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
GC Column: A standard non-polar column (e.g., DB-5ms) is often suitable.
-
Oven Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.
-
MS Detector: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.
-
-
Data Acquisition:
-
Inject 1 µL of the sample into the GC.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Interpretation Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. rtilab.com [rtilab.com]
- 4. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. rsc.org [rsc.org]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Sample preparation GC-MS [scioninstruments.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from 2-(4-bromophenyl)-2-oxoethyl Acetate
Introduction: The Rationale for Derivatizing 2-(4-bromophenyl)-2-oxoethyl Acetate
In the landscape of medicinal chemistry, the identification of promising scaffolds for the synthesis of novel therapeutic agents is a critical starting point. The molecule this compound presents an intriguing scaffold for several reasons. The presence of a bromine atom on the phenyl ring offers a site for potential modification and is known to be a feature in many biologically active compounds, potentially enhancing their activity. The α-haloketone-like structure provides a reactive center for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the biological screening of novel compounds derived from this versatile starting material, with a focus on anticancer and antimicrobial activities. We will explore the experimental design, detailed protocols, and comparative data analysis that are essential for evaluating the therapeutic potential of these novel chemical entities.
Anticipated Biological Activities and Screening Strategy
Based on the prevalence of the bromophenyl moiety in various reported bioactive molecules, derivatives of this compound are anticipated to exhibit a range of biological activities. The primary focus of this guide will be on the screening for:
-
Anticancer Activity: Many bromophenyl-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[1][2][3] The screening strategy will involve evaluating the cytotoxic effects of the novel derivatives on a panel of human cancer cell lines.
-
Antimicrobial Activity: The structural motifs that can be generated from the starting material are common in antimicrobial agents.[1][2] Therefore, screening against a representative panel of pathogenic bacteria and fungi is a logical step.
This guide will compare the performance of our hypothetical novel compounds against established therapeutic agents to benchmark their potential.
Experimental Workflows
A systematic approach to screening is paramount. The following workflow outlines the key stages in the biological evaluation of the novel compounds.
Caption: A generalized workflow for the synthesis and biological screening of novel compounds.
Anticancer Activity Screening
The initial assessment of anticancer potential is typically performed using a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.[4]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
A panel of human cancer cell lines is selected, for instance, MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma).[5]
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]
-
-
Compound Treatment:
-
The novel compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Cells are treated with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.[5]
-
A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Erlotinib) are included.[1][5]
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
The absorbance is measured at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
-
Comparative Data: Anticancer Activity
The following table presents hypothetical IC50 values for a series of novel derivatives of this compound, compared with the standard anticancer drug Doxorubicin.
| Compound | Derivative Type | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |
| NCD-1 | Thiazole Derivative | 12.5 | 15.2 | 18.9 |
| NCD-2 | Oxadiazole Derivative | 8.7 | 10.1 | 13.5 |
| NCD-3 | Benzoate Derivative | 25.4 | 31.8 | 40.2 |
| Doxorubicin | Standard Drug | 0.9 | 1.2 | 1.5 |
NCD: Novel Compound Derivative. Data is hypothetical and for illustrative purposes.
Antimicrobial Activity Screening
The antimicrobial efficacy of the novel compounds is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for MIC determination.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
A panel of clinically relevant microorganisms is chosen, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The inoculum is prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Preparation:
-
The test compounds are serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive controls (microorganisms in broth without compound) and negative controls (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a positive control.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Comparative Data: Antimicrobial Activity
The following table shows hypothetical MIC values for the novel compounds against a panel of microorganisms, compared with standard antimicrobial agents.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| NCD-1 | 16 | 32 | 64 |
| NCD-2 | 8 | 16 | 32 |
| NCD-3 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
NCD: Novel Compound Derivative. Data is hypothetical and for illustrative purposes.
Potential Mechanism of Action: Anticancer Activity
While the precise mechanism of action would require further investigation, compounds containing a 4-bromophenyl moiety have been reported to induce apoptosis in cancer cells. A plausible signaling pathway that could be modulated by these novel derivatives is the intrinsic apoptosis pathway.
Caption: A potential signaling pathway for the induction of apoptosis by the novel compounds.
Conclusion and Future Directions
This guide has outlined a systematic approach for the initial biological screening of novel compounds derived from this compound. The provided protocols for anticancer and antimicrobial assays, along with the frameworks for data comparison, offer a solid foundation for evaluating the therapeutic potential of these derivatives.
The hypothetical data presented suggests that derivatization of the this compound scaffold, particularly through the introduction of thiazole and oxadiazole moieties, could lead to compounds with promising anticancer and antimicrobial activities. Further studies should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships through the synthesis of a broader range of derivatives, and conducting in vivo efficacy and toxicity studies for the most promising candidates.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins: Acylation leads to improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
comparative study of synthetic routes to substituted phenacyl esters
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenacyl esters are valuable compounds in organic synthesis, frequently employed as protecting groups for carboxylic acids and as intermediates in the preparation of various biologically active molecules.[1][2] This guide provides a comparative analysis of prominent synthetic routes to these esters, evaluating them based on reaction efficiency, substrate scope, experimental conditions, and scalability. We will delve into the mechanistic underpinnings of each method, offering practical insights and detailed experimental protocols to aid researchers in selecting the most suitable strategy for their specific synthetic challenges.
Introduction: The Significance of Phenacyl Esters
Phenacyl esters serve as robust protecting groups for carboxylic acids due to their stability under a range of reaction conditions.[1] They are particularly attractive because they can be cleaved under very mild conditions, such as treatment with zinc in acetic acid, preserving other sensitive functional groups within a molecule.[1] Furthermore, the crystalline nature of many phenacyl esters facilitates the purification and characterization of carboxylic acids.[1] Their utility extends to the synthesis of complex molecules, including pharmaceuticals and other fine chemicals.[3][4][5]
Comparative Analysis of Synthetic Routes
Several methodologies have been developed for the synthesis of substituted phenacyl esters. The choice of a particular route often depends on the nature of the starting materials, desired scale, and the presence of other functional groups. This section compares the most common and effective methods.
Classical Esterification: Carboxylic Acids and Phenacyl Halides
The most traditional and widely used method for preparing phenacyl esters is the reaction of a carboxylic acid with a substituted phenacyl halide, typically a bromide.[6] This reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the phenacyl halide.
Mechanism: The reaction proceeds via an SN2 mechanism. The carboxylic acid is first deprotonated by a base to form a more nucleophilic carboxylate anion. This anion then displaces the halide from the phenacyl halide.
Advantages:
-
Broad Substrate Scope: This method is applicable to a wide variety of carboxylic acids and substituted phenacyl halides.[7]
-
Readily Available Starting Materials: Carboxylic acids and phenacyl bromides are often commercially available or easily synthesized.[6][8]
Disadvantages:
-
Slow Reaction Times: Classical procedures can be slow.[1]
-
Side Reactions: Potential for hydrolysis of the alkylating agent.[1]
-
Contamination: Products can be contaminated with starting materials.[1]
Phase-Transfer Catalysis (PTC)
To overcome the limitations of the classical method, phase-transfer catalysis (PTC) has emerged as a powerful alternative.[1][2][9] PTC facilitates the reaction between reactants in different phases (e.g., a solid carboxylate salt and an organic solution of phenacyl halide) by using a catalyst that transfers one reactant across the interface.[10][11]
Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, forms an ion pair with the carboxylate anion. This lipophilic ion pair is soluble in the organic phase, allowing it to react with the phenacyl halide.
Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature.[1]
-
High Yields and Purity: Generally provides quantitative yields of high-purity products.[1][2]
-
Faster Reaction Rates: Significantly reduces reaction times compared to classical methods.[1]
Catalysts:
-
Quaternary Ammonium Salts: Tetrabutylammonium bromide is a common choice.[1]
-
Crown Ethers: Dibenzo-[12]-crown-6 is effective, especially with potassium carboxylates, due to the good fit of the K⁺ ion in its cavity.[1]
-
Tris(3,6-dioxaheptyl)amine (TDA-1): A non-toxic alternative to crown ethers.[9]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate the synthesis of phenacyl esters.[6][13][14][15][16][17] This technique can dramatically reduce reaction times and often leads to higher yields.
Advantages:
-
Rapid Synthesis: Reactions can be completed in minutes instead of hours.[14][16][17]
-
Increased Yields: Microwave heating can improve reaction efficiency.[6][13]
-
Green Chemistry: Often requires less solvent and energy.[11][17]
A study by Erdoğan (2019) demonstrated that both microwave irradiation and sonication significantly increase the effectiveness of the esterification of phenacyl bromide with benzoic acids, with yields around 90%.[6]
Green and Alternative Methods
In line with the principles of green chemistry, several environmentally benign methods have been developed.
-
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, facilitating easy product separation and catalyst recycling.[18][19][20][21] Their use can lead to high conversion and selectivity.[18] Brønsted acidic ionic liquids have been shown to promote Fischer esterification of long-chain aliphatic acids at room temperature under solvent-free conditions.[22]
-
Solvent-Free Synthesis: Reactions can be carried out without a solvent, reducing waste and simplifying work-up. For instance, phenolic esters have been prepared by reacting phenols with acetic anhydride under solvent-free conditions by monitoring the temperature.[23]
-
Biocatalysis: Enzymes, such as lipases, can be used to catalyze the esterification, offering high selectivity and mild reaction conditions.[24][25] This approach is particularly valuable for the synthesis of chiral esters.[25]
Experimental Data and Protocols
Table 1: Comparison of Synthetic Routes to Phenacyl Esters
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Key Advantages | References |
| Classical | Base (e.g., K₂CO₃) | Acetonitrile | Reflux | Several hours | Moderate | Broad scope | [1] |
| PTC (Crown Ether) | Dibenzo-[12]-crown-6, TBAB | Acetonitrile | Room Temp. | 0.75 - 2.25 h | >90% | Mild conditions, high yield | [1] |
| PTC (TDA-1) | TDA-1 | Acetonitrile | Not specified | Not specified | Good | Non-toxic catalyst | [9] |
| Microwave | Na₂CO₃ | Not specified | Microwave | 10-20 min | ~90% | Rapid, high yield | [6][15] |
| Ionic Liquid | Acidic IL | Solvent-free | Room Temp. | Not specified | 85-99% | Green, recyclable catalyst | [22] |
| Biocatalysis | Lipase | Isooctane | 37 °C | 24 h | 48-90% | Mild, selective | [24] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Phenacyl Benzoate using Phase-Transfer Catalysis (Adapted from Jagdale et al., 1996)[1]
-
Preparation of Potassium Benzoate: In a flask, dissolve benzoic acid (1 mmol) in methanol (2 ml). Neutralize the solution with an equimolar amount of KOH in methanol to a phenolphthalein endpoint. Evaporate the solvent to obtain potassium benzoate.
-
Esterification: To the dried potassium benzoate, add acetonitrile (5 ml), tetrabutylammonium bromide (32 mg), dibenzo-[12]-crown-6 (4 mg), and phenacyl bromide (0.5 mmol).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC (Petroleum ether:Ethyl acetate, 9:1 v/v).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (10 ml) and wash with water (2 x 10 ml).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the product by column chromatography (Petroleum ether:Ethyl acetate, 9:1 v/v).
Protocol 2: Microwave-Assisted Synthesis of a Phenacyl Ester (Conceptual protocol based on Erdoğan, 2019)[6]
-
Reactant Mixture: In a microwave-safe vessel, combine the carboxylic acid (1 mmol), phenacyl bromide (1 mmol), and sodium carbonate (1.5 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100W, 80°C) for 10-20 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Outlook
The synthesis of substituted phenacyl esters can be accomplished through a variety of methods, each with its own set of advantages and limitations. While the classical reaction of carboxylic acids with phenacyl halides remains a viable option, modern techniques such as phase-transfer catalysis and microwave-assisted synthesis offer significant improvements in terms of reaction times, yields, and milder conditions.[1][6] The choice of method should be guided by the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and considerations for green chemistry.
Future research in this area will likely focus on the development of even more efficient, selective, and environmentally friendly catalytic systems. The use of reusable catalysts, solvent-free conditions, and biocatalytic approaches will continue to be areas of active investigation, aligning with the broader goals of sustainable chemical synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. iajpr.com [iajpr.com]
- 12. jackwestin.com [jackwestin.com]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microwave-assisted ester formation using O-alkylisoureas : a convenient method for the synthesis of esters with inversion of configuration [biblio.ugent.be]
- 17. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocatalytic synthesis of panthenyl monoacyl esters in ionic liquids and deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis of sugar fatty acid esters in ionic liquids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jetir.org [jetir.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving 2-(4-Bromophenyl)-2-oxoethyl Acetate
In the landscape of modern drug discovery and process chemistry, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation. For researchers and scientists in drug development, the ability to predict reaction outcomes, optimize conditions, and design novel synthetic pathways is paramount. The substrate, 2-(4-bromophenyl)-2-oxoethyl acetate, an α-acyloxy ketone, presents a fascinating scaffold for exploring a variety of mechanistically rich transformations. Its structural motifs—a ketone, an ester, and a halogenated aromatic ring—are common in pharmaceutical intermediates, making a deep dive into its reactivity a valuable endeavor.
This guide provides a framework for the computational analysis of reaction mechanisms involving this compound. We will move beyond a simple recitation of protocols to explain the why behind the computational choices, ensuring a robust and self-validating analytical system. By comparing its reactivity with that of structurally similar alternatives, we aim to furnish researchers with the insights needed to harness its synthetic potential.
I. Mechanistic Arenas for this compound
The structure of this compound suggests its participation in several key organic reactions. A computational investigation would be instrumental in elucidating the subtle energetic differences that dictate product distributions and reaction efficiencies. We will focus on three plausible and synthetically relevant transformations: the Willgerodt-Kindler reaction, the Kornblum-DeLaMare rearrangement, and the α-ketol rearrangement.
A. The Willgerodt-Kindler Reaction: A Walk to the Terminus
The Willgerodt-Kindler reaction is a remarkable transformation that converts an aryl alkyl ketone into a terminal amide or thioamide.[1][2] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[1] For this compound, this reaction would be a competitive process, potentially involving the hydrolysis of the acetate group under the reaction conditions.
A computational analysis would be pivotal in dissecting the complex mechanism, which is thought to proceed through a series of intermediates including enamines, thioiminium ions, and aziridinium ions.[2][3] The key mechanistic questions to address computationally include:
-
The initial enamine formation and its subsequent reaction with sulfur.
-
The energetics of the rearrangement cascade that leads to the migration of the functional group to the terminal carbon.
-
The influence of the 4-bromo substituent on the stability of key intermediates and transition states.
B. The Kornblum-DeLaMare Rearrangement: A Peroxide's Tale
While this compound is not a peroxide itself, it can be a precursor to one. The Kornblum-DeLaMare rearrangement is the base-catalyzed conversion of an organic peroxide to a ketone and an alcohol.[4][5] A plausible synthetic sequence could involve the reduction of the ketone in our title compound to a secondary alcohol, followed by peroxy ether formation. A subsequent base-catalyzed rearrangement would be a subject of computational study.
The accepted mechanism involves the abstraction of an acidic α-proton to the peroxide, forming a carbanion that rearranges.[4] Computational modeling can provide precise energetics for:
-
The deprotonation step and the stability of the resulting carbanion.
-
The transition state of the rearrangement, which involves the cleavage of the O-O bond.
-
The effect of the 4-bromophenyl group on the acidity of the α-proton and the stability of the carbanionic intermediate.
C. The α-Ketol Rearrangement: A Skeletal Shift
The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, induced by acid or base.[6][7][8] By first hydrolyzing the acetate group of this compound to the corresponding α-hydroxy ketone, this rearrangement becomes accessible. The reversible nature of this reaction means that the thermodynamically more stable isomer is favored.[6][9]
Computational analysis can illuminate:
-
The relative stabilities of the starting α-hydroxy ketone and the rearranged product.
-
The transition state energies for both the forward and reverse reactions under acidic or basic conditions.
-
The migratory aptitude of the 4-bromophenyl group compared to the hydroxymethyl group.
II. The Computational Chemist's Toolkit: Methodology
To ensure the trustworthiness and accuracy of our mechanistic investigation, a well-defined and validated computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful tool for studying organic reaction mechanisms, offering a good balance between accuracy and computational cost.[10][11]
A. Proposed Computational Workflow
Caption: A robust computational workflow for mechanistic analysis.
B. Step-by-Step Computational Protocol
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable DFT functional, such as B3LYP-D3 or ωB97X-D, with a Pople-style basis set like 6-31G(d) or a Karlsruhe basis set like def2-SVP. The D3 dispersion correction is crucial for accurately capturing non-covalent interactions.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes:
-
To confirm that optimized structures are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Transition State Location: Transition states can be located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by scanning a reaction coordinate. The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., def2-TZVP) and potentially a more accurate, albeit computationally more expensive, method like a double-hybrid DFT functional or even coupled-cluster theory (CCSD(T)) for smaller model systems.
-
Solvation Modeling: Since most reactions are performed in solution, the effect of the solvent is incorporated using an implicit solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model). The solvent used in the experimental procedure should be chosen for the model.
III. Comparative Analysis: Unveiling Substituent Effects
To provide a comprehensive guide, we must compare the reactivity of this compound with suitable alternatives. This will allow us to understand the electronic and steric effects of substituents on the reaction mechanisms.
A. Alternative Substrates
We propose a set of alternative substrates for computational comparison:
-
Electron-Donating Group (EDG): 2-(4-methoxyphenyl)-2-oxoethyl acetate
-
Electron-Withdrawing Group (EWG): 2-(4-nitrophenyl)-2-oxoethyl acetate
-
Alternative Halogen: 2-(4-chlorophenyl)-2-oxoethyl acetate
-
Unsubstituted: 2-phenyl-2-oxoethyl acetate
B. Data Presentation for Comparison
The quantitative results from the computational analysis should be summarized in clear, well-structured tables for easy comparison.
Table 1: Calculated Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔGr) in kcal/mol for the Willgerodt-Kindler Reaction.
| Substituent | ΔG‡ (Rate-Determining Step) | ΔGr (Overall Reaction) |
| 4-Bromo | [Calculated Value] | [Calculated Value] |
| 4-Methoxy | [Calculated Value] | [Calculated Value] |
| 4-Nitro | [Calculated Value] | [Calculated Value] |
| 4-Chloro | [Calculated Value] | [Calculated Value] |
| Hydrogen | [Calculated Value] | [Calculated Value] |
Table 2: Calculated pKa values and Rearrangement Barriers for the Kornblum-DeLaMare Reaction.
| Substituent | Calculated pKa (α-proton) | ΔG‡ (Rearrangement) |
| 4-Bromo | [Calculated Value] | [Calculated Value] |
| 4-Methoxy | [Calculated Value] | [Calculated Value] |
| 4-Nitro | [Calculated Value] | [Calculated Value] |
| 4-Chloro | [Calculated Value] | [Calculated Value] |
| Hydrogen | [Calculated Value] | [Calculated Value] |
Table 3: Calculated Relative Stabilities and Rearrangement Barriers for the α-Ketol Rearrangement.
| Substituent | ΔG (Isomer Stability) | ΔG‡ (Forward Reaction) | ΔG‡ (Reverse Reaction) |
| 4-Bromo | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 4-Methoxy | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 4-Nitro | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 4-Chloro | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Hydrogen | [Calculated Value] | [Calculated Value] | [Calculated Value] |
IV. Visualizing Reaction Pathways
Visual representations of the reaction mechanisms are invaluable for a clear understanding of the transformations.
A. Willgerodt-Kindler Reaction Pathway
Caption: Simplified pathway for the Willgerodt-Kindler reaction.
B. Kornblum-DeLaMare Rearrangement
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. The Willgerodt-Kindler reaction. Completing the Box set. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Kornblum–DeLaMare rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00058C [pubs.rsc.org]
- 6. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. scielo.br [scielo.br]
- 11. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-(4-bromophenyl)-2-oxoethyl acetate
Introduction
2-(4-bromophenyl)-2-oxoethyl acetate is a pivotal intermediate in organic synthesis, serving as a versatile building block for the development of novel pharmaceutical agents and other high-value fine chemicals. The α-acyloxy ketone functional group within its structure is particularly amenable to a variety of chemical transformations. Consequently, the efficient and high-yielding synthesis of this compound is a subject of considerable interest for researchers and professionals in drug development. This guide presents a detailed comparative analysis of different catalytic methodologies for the synthesis of this compound. We will delve into three principal catalytic strategies—base catalysis, phase-transfer catalysis, and acid catalysis—providing a framework for comparison based on reaction mechanisms, operational conditions, and plausible yield outcomes.
The Core Reaction: A Nucleophilic Substitution Approach
The most direct and common synthetic route to this compound involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-bromophenyl)ethanone with an acetate nucleophile. The selection of an appropriate catalyst is paramount as it profoundly influences the reaction's efficiency, duration, and the ultimate yield and purity of the desired product.
Figure 1: General reaction scheme for the synthesis of this compound.
Catalyst System 1: Base Catalysis
Mechanism: In this approach, a base, such as the tertiary amine triethylamine or an inorganic base like potassium carbonate, is employed. When acetic acid serves as the acetate source, the base's primary role is to deprotonate the acetic acid, thereby generating the more potent acetate nucleophile in situ. In cases where an acetate salt is used, the base can still facilitate the reaction by activating the substrate or neutralizing any acidic byproducts that may form. The reaction generally proceeds through a classic SN2 mechanism.
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-(4-bromophenyl)-2-oxoethyl acetate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. Any impurities present in these building blocks can propagate through the manufacturing process, potentially compromising the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of 2-(4-bromophenyl)-2-oxoethyl acetate, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for developing robust, self-validating analytical protocols grounded in scientific first principles.
The Analyte: this compound
This compound (MW: 257.08 g/mol , Formula: C₁₀H₉BrO₃) is an aromatic ketone and an ester. Its structure, featuring a brominated phenyl ring, a ketone group, and an acetate ester moiety, dictates the optimal analytical strategies for its purity determination. The presence of a chromophore (the bromophenyl ketone system) makes it an excellent candidate for UV detection in HPLC, while its potential for thermal stability and volatility (with appropriate methods) allows for analysis by GC-MS.
Potential impurities in this intermediate can stem from various sources, including unreacted starting materials, by-products of the synthesis, and degradation products formed during storage or processing.[2] Common precursors in similar syntheses include substituted phenacyl bromides and carboxylic acids, suggesting that residual starting materials could be a primary source of process-related impurities.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC, particularly in its reversed-phase mode, is the predominant technique for the purity assessment of non-volatile and thermally labile drug substances and intermediates.[4] For this compound, HPLC offers the significant advantage of being a stability-indicating method. This means the method can resolve the parent compound from its potential degradation products, a critical requirement for regulatory submissions and ensuring product quality over time.[5][6]
The "Why": Causality in HPLC Method Design
Our choice of a reversed-phase HPLC method with UV detection is deliberate. The C18 column, with its nonpolar stationary phase, is ideal for retaining the moderately nonpolar this compound. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the analyte while also separating it from more polar or less polar impurities. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information, which can help in peak identification and assessing peak purity.
A critical component of this guide is the incorporation of forced degradation studies.[6][7] To develop a truly stability-indicating method, the drug substance is intentionally degraded under harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress). This ensures that any degradation products that might form during the product's lifecycle are known and can be separated from the main peak.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the determination of the purity of this compound and to separate it from its process-related and degradation impurities.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (Aromatic ketones typically show strong absorbance around this wavelength).
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Data Presentation: HPLC Performance
| Parameter | HPLC-PDA |
| Principle | Partition chromatography with UV-Vis detection |
| Specificity | High (resolves isomers and degradants) |
| Sensitivity (LOD) | ~0.01 µg/mL |
| Quantification Limit (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 1.0% |
| Analysis Time | ~30 minutes per sample |
| Key Advantage | Stability-indicating capability |
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS offers exceptional sensitivity and specificity, particularly for identifying unknown impurities through mass spectral library matching. The presence of a bromine atom in the molecule results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.
The "Why": Causality in GC-MS Method Design
The primary challenge for GC analysis of this molecule is its relatively high molecular weight and boiling point. Therefore, a high-temperature capillary column (e.g., DB-5ms) is selected for its thermal stability and relatively nonpolar stationary phase, which is suitable for separating a range of aromatic compounds. A temperature-programmed oven ramp is essential to first elute any volatile impurities and then the main analyte without thermal degradation. Electron Impact (EI) ionization is a standard and robust technique that generates reproducible fragmentation patterns, which can be compared against commercial mass spectral libraries for impurity identification.[8]
GC-MS is particularly adept at detecting and identifying process-related impurities that might be more volatile than the parent compound, such as residual starting materials or low-boiling by-products.
Experimental Protocol: GC-MS Method
Objective: To develop a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 10 minutes.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overload.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a final concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Performance
| Parameter | GC-MS |
| Principle | Gas-phase separation with mass-based detection |
| Specificity | Very High (chromatographic separation + mass fragmentation) |
| Sensitivity (LOD) | < 0.1 µg/mL (in full scan mode) |
| Quantification Limit (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Analysis Time | ~25 minutes per sample |
| Key Advantage | Definitive identification of unknown volatile impurities |
Comparative Analysis and Recommendations
| Feature | HPLC-PDA | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Impurity Detection | Broadly applicable for process and degradation impurities. | Excels at detecting volatile/semi-volatile impurities. |
| Stability-Indicating | Yes, the primary method for this purpose. | Not inherently stability-indicating; thermal degradation can occur in the injector/column. |
| Identification Power | Based on retention time and UV spectrum (less specific). | Definitive identification via mass spectral fragmentation and library matching. |
| Quantification | Highly precise and accurate for purity assays. | Good for quantification, but may require specific calibration for each impurity. |
| Regulatory Acceptance | Widely accepted as the standard for purity and stability testing. | Complementary technique, often required for volatile impurity analysis. |
Senior Scientist's Recommendation:
For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended.
-
Primary Purity and Stability Assay: The stability-indicating HPLC method should be considered the primary technique. It is essential for accurately quantifying the main component, determining the overall purity profile, and ensuring the method can separate all potential degradation products. This is non-negotiable from a regulatory and quality assurance perspective.
-
Impurity Identification and Volatiles: GC-MS serves as a vital, complementary technique. Its strength lies in the definitive identification of unknown volatile and semi-volatile impurities that may not be detected or resolved by HPLC. This is particularly important for understanding the impurity profile originating from starting materials and synthetic by-products.
By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a complete and robust analytical package for this compound. This ensures a thorough understanding of the compound's purity, stability, and overall quality, which is paramount for the successful development of safe and effective pharmaceuticals.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-bromophenyl)-2-oxoethyl Acetate Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, α-keto esters have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(4-bromophenyl)-2-oxoethyl acetate derivatives and their analogs. We will delve into their synthesis, antimicrobial properties, and the subtle molecular modifications that dictate their biological performance, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of the α-Keto Ester Scaffold
The 2-oxoethyl acetate core structure, particularly when substituted with a 4-bromophenyl group, presents a unique combination of electrophilicity, lipophilicity, and steric bulk. The bromine atom, a halogen, can participate in halogen bonding and alter the electronic properties of the phenyl ring, influencing how the molecule interacts with biological targets. The α-keto ester moiety is a key pharmacophore known to interact with various enzymes, making these compounds interesting candidates for drug discovery. This guide will focus on elucidating the SAR of this scaffold, primarily in the context of its antimicrobial activity, drawing comparisons with closely related analogs to provide a comprehensive understanding for researchers in the field.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound and its derivatives generally proceeds via a nucleophilic substitution reaction. A common and efficient method involves the condensation of a substituted phenacyl bromide with a carboxylate salt.
Experimental Protocol: General Synthesis of 2-oxoethyl Ester Derivatives
This protocol is adapted from the synthesis of similar keto ester derivatives and can be applied for the synthesis of this compound.[1][2]
Materials:
-
4-Bromophenacyl bromide
-
Acetic acid
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Carboxylate Salt: In a round-bottom flask, dissolve acetic acid (1.0 equivalent) in DMF. To this solution, add triethylamine (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 15-20 minutes to form the triethylammonium acetate salt in situ.
-
Reaction with Phenacyl Bromide: To the same flask, add a solution of 4-bromophenacyl bromide (1.0 equivalent) in DMF.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Once the reaction is complete (typically within 2-4 hours), pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the cation of the carboxylate salt, leaving the anionic carboxylate nucleophile more reactive.
-
Base: Triethylamine or potassium carbonate is used to deprotonate the carboxylic acid, forming the carboxylate salt which is a much stronger nucleophile. Triethylamine is an organic base, soluble in the reaction medium, while potassium carbonate is a solid base that can also be used effectively.[3]
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comparative Analysis of Structure-Activity Relationships
While specific SAR studies on this compound derivatives are limited in the readily available literature, valuable insights can be gleaned from studies on structurally similar keto ester derivatives, particularly those evaluated for antimicrobial activity. A study on novel keto esters prepared by condensing substituted benzoic acids with various substituted phenacyl bromides provides a solid foundation for this analysis.[1][2]
General SAR Trends:
The antimicrobial activity of these compounds is significantly influenced by the nature and position of substituents on both the phenyl ring of the phenacyl moiety and the benzoate ring.
Table 1: Antimicrobial Activity of Substituted 2-oxoethyl Benzoate Derivatives
| Compound ID | R (Phenacyl Ring) | R' (Benzoate Ring) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 4b | 4-Cl | 4-NO₂ | 25 | 22 | 6.25 |
| 4l | 4-Br | 4-NO₂ | 28 | 24 | 3.12 |
| 4a | H | 4-NO₂ | 20 | 18 | 12.5 |
| 4d | 4-CH₃ | 4-NO₂ | 22 | 20 | 12.5 |
| 4j | 4-Cl | 2,4-diCl | 18 | 16 | 25 |
| 4p | 4-Br | 2,4-diCl | 20 | 18 | 12.5 |
| Ciprofloxacin | - | - | 30 | 32 | 1.56 |
Data extracted and adapted from Saeed et al., Pak. J. Pharm. Sci., Vol.29, No.1, January 2016, pp.39-49.[2]
Interpretation of SAR Data:
-
Influence of the Phenacyl Ring Substituent (R):
-
Halogens: The presence of a halogen at the para-position of the phenacyl phenyl ring generally enhances antimicrobial activity. Comparing compounds with a 4-NO₂ benzoate moiety, the activity increases in the order H < CH₃ < Cl < Br. The highly active compound 4l features a 4-bromo substituent, suggesting that the electron-withdrawing and lipophilic nature of bromine is beneficial for activity.[1] This trend highlights the importance of the 4-bromophenyl moiety in the topic compound.
-
Methyl Group: A methyl group at the para-position (4d ) provides a moderate increase in activity compared to the unsubstituted analog (4a ), likely due to increased lipophilicity.
-
-
Influence of the Benzoate Ring Substituent (R'):
-
Nitro Group: A strong electron-withdrawing group like the nitro group (NO₂) at the para-position of the benzoate ring consistently leads to high antimicrobial activity, as seen in the most potent compounds 4b and 4l .[1]
-
Halogens: Dichloro substitution on the benzoate ring (4j , 4p ) also results in good activity, though generally less potent than the nitro-substituted analogs.
-
Logical Relationship Diagram of SAR:
Caption: Logical flow of SAR for 2-oxoethyl ester derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound derivatives, standardized biological assays are crucial. Below are detailed protocols for evaluating their antimicrobial activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.[4]
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram of the MIC Assay Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Comparative Discussion and Future Perspectives
The SAR analysis, primarily drawn from analogs, strongly suggests that the 2-(4-bromophenyl)-2-oxoethyl moiety is a promising scaffold for the development of antimicrobial agents. The presence of the 4-bromo substituent appears to be a key determinant of activity, likely through a combination of electronic and hydrophobic effects.
For the acetate derivatives specifically, it can be hypothesized that the smaller acetate group, compared to a larger benzoate group, might influence the overall steric profile and solubility of the molecule, which could in turn affect its ability to penetrate bacterial cell membranes and interact with intracellular targets.
Future studies should focus on the synthesis of a focused library of this compound derivatives with systematic variations on the phenyl ring to confirm the SAR trends observed in related keto esters. Additionally, exploring the mechanism of action of these compounds is crucial. Given their α-keto ester structure, they could potentially act as enzyme inhibitors. For instance, similar structures have been investigated as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1).[5][6] Investigating their inhibitory activity against key bacterial enzymes would be a logical next step.
Conclusion
This guide has provided a comprehensive overview of the structure-activity relationships of this compound derivatives and their analogs, with a focus on their antimicrobial potential. By synthesizing information on their synthesis, comparative biological activity, and the protocols for their evaluation, we have highlighted the key structural features that govern their efficacy. The 4-bromophenyl group, in combination with an electron-withdrawing ester moiety, appears to be a powerful combination for potent antimicrobial activity. Further research into this specific class of compounds is warranted and holds the promise of yielding novel therapeutic agents.
References
- 1. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)-2-oxoethyl Acetate
Navigating the lifecycle of chemical reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(4-Bromophenyl)-2-oxoethyl acetate, a halogenated organic compound. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring compliance with safety regulations and minimizing environmental impact.
The procedural choices outlined below are grounded in established safety protocols and regulatory frameworks, including those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
PART 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with several hazards that dictate its handling and disposal requirements.
According to its Safety Data Sheets (SDS), this compound presents the following risks:
-
Acute Oral Toxicity : It is harmful if swallowed.[1][2][3][4][5]
-
Skin Irritation : It causes skin irritation upon contact.[1][3][6]
-
Serious Eye Irritation : It causes serious eye irritation.[1][2][3][6]
-
Respiratory Irritation : It may cause respiratory irritation if inhaled.[1][3][6]
As a brominated organic compound, it falls under the category of halogenated organic compounds, which are subject to specific disposal regulations by the EPA due to their potential to form persistent and toxic byproducts if not disposed of correctly.[7][8][9]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1][6] |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | [1][2][6] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | [1][6] |
PART 2: Personal Protective Equipment (PPE) and Spill Management
Given the identified hazards, strict adherence to PPE protocols is non-negotiable. The goal is to create a barrier between the researcher and the chemical, preventing exposure.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[1][10] Standard safety glasses are insufficient.
-
Skin Protection : Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber).[11] A lab coat is mandatory. Ensure gloves are inspected before use and disposed of properly after handling.[10]
-
Respiratory Protection : Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhaling dust or vapors.[6][12]
-
Clothing : Wear appropriate protective clothing to prevent skin exposure.[10][11] Contaminated clothing must be removed and washed before reuse.[6][10]
Accidental Release Measures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate : Evacuate non-essential personnel from the immediate spill area.[1][10]
-
Contain : Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid creating dust.[1]
-
Clean : After material pickup is complete, wash the spill area thoroughly.[12]
-
Report : Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) office, following your institution's specific protocols.
PART 3: Disposal Workflow and Step-by-Step Protocol
The disposal of this compound must comply with local, state, and federal regulations.[13] As a halogenated organic waste, it cannot be disposed of down the drain or in regular trash.[14] The recommended disposal method is through a licensed professional waste disposal service, typically involving incineration.[1][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant.
Step 1: Waste Segregation
-
Rationale : Preventing dangerous reactions and ensuring proper disposal requires strict segregation of waste streams.[15][16] Halogenated and non-halogenated organic wastes must be kept separate.
-
Procedure :
-
Designate a specific waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Place all waste this compound, including any contaminated materials like weigh boats or filter paper, into this container.
-
Never mix this waste with acids, bases, or other reactive chemicals.[15]
-
Step 2: Container Management
-
Rationale : Proper containment prevents leaks and spills, protecting both laboratory personnel and the environment.[16][17]
-
Procedure :
-
Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[16][17] The original container is often the best choice.[17]
-
Ensure the container is in good condition, free from leaks or external residue.[17]
-
Keep the container securely closed at all times, except when adding waste.[14]
-
Step 3: Labeling
-
Rationale : Accurate labeling is an OSHA requirement and is critical for communicating hazards to everyone in the lab and to waste management personnel.[15][18]
-
Procedure :
-
Label the waste container clearly with "Hazardous Waste."
-
List all chemical constituents, including "this compound."
-
Indicate the approximate percentage of each component.
-
Include the date when the first waste was added to the container.[15]
-
Step 4: Storage
-
Rationale : Designated storage areas, known as Satellite Accumulation Areas (SAAs), ensure that hazardous waste is kept safely and securely until it can be collected.[14]
-
Procedure :
Step 5: Arranging for Disposal
-
Rationale : Hazardous chemical waste must be disposed of through authorized channels to ensure it is treated in an environmentally sound manner.[1][15]
-
Procedure :
-
Once the container is full, or if it has been in storage for an extended period (approaching your institution's limit, often 12 months), arrange for its collection.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical yourself. Rely on trained disposal specialists who are equipped to handle the risks and are knowledgeable about regulations.[15]
-
Step 6: Empty Container Disposal
-
Rationale : Even "empty" containers can hold hazardous residues and must be decontaminated before being discarded as regular trash.[17]
-
Procedure :
-
If the original container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17]
-
The rinseate (the solvent from rinsing) must be collected and disposed of as hazardous waste in the appropriate "Halogenated Organic Liquids" container.[17]
-
After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash.[17]
-
By adhering to this guide, you contribute to a culture of safety and responsibility within the scientific community. Proper chemical waste management is not just a regulatory hurdle; it is a fundamental aspect of professional scientific practice.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synzeal.com [synzeal.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. matrixscientific.com [matrixscientific.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Effective Lab Chemical Waste Management [emsllcusa.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. vumc.org [vumc.org]
- 18. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
